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  • Product: 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one
  • CAS: 339008-47-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidaion of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Introduction: Beyond a Simple Formula For researchers in medicinal chemistry and drug development, the molecular structure is the foundational blueprint from which all biological activity arises. The compound 3-[(2-hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Formula

For researchers in medicinal chemistry and drug development, the molecular structure is the foundational blueprint from which all biological activity arises. The compound 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (CAS 339008-47-8) belongs to the benzofuranone class of heterocyclic compounds.[1][2] Benzofurans are scaffolds of significant interest, known to exhibit a wide array of biological activities, including potential anticancer properties.[1][3] Therefore, the unambiguous confirmation of this molecule's structure is not merely an academic exercise; it is a prerequisite for understanding its structure-activity relationship (SAR), mechanism of action, and potential as a therapeutic agent.

This guide eschews a simple recitation of data. Instead, it presents a holistic, logic-driven workflow for the complete structural elucidation of this molecule. We will explore not only what techniques to use, but why specific experiments are chosen, how they overcome structural ambiguities like tautomerism and stereochemistry, and how the data coalesces into a single, validated structural hypothesis. Our approach is designed to be a self-validating system, where each piece of evidence corroborates the others, ensuring the highest degree of scientific confidence for professionals in the field.

The Elucidation Pathway: A Multi-Technique Approach

The definitive determination of a novel molecular structure is rarely accomplished with a single technique. It requires a synergistic application of various analytical methods. Our investigation follows a logical progression from foundational data to fine structural details.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structure Assembly (NMR) cluster_2 Resolving Ambiguities cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Formula) H_NMR 1H NMR (Proton Framework) MS->H_NMR IR IR Spectroscopy (Functional Groups) IR->H_NMR C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR COSY 2D COSY (H-H Connectivity) C_NMR->COSY HSQC 2D HSQC (Direct C-H Attachment) COSY->HSQC HMBC 2D HMBC (Long-Range C-H Connectivity) HSQC->HMBC Structure_Proposal Proposed Structure HMBC->Structure_Proposal Tautomerism Tautomerism Study (IR, 1H NMR) Final_Structure Validated Structure Tautomerism->Final_Structure Stereochem Stereochemistry (E/Z) (2D NOESY) Stereochem->Final_Structure Structure_Proposal->Tautomerism Verify Structure_Proposal->Stereochem Verify XRay Single Crystal X-Ray (Absolute Confirmation) Structure_Proposal->XRay XRay->Final_Structure Gold Standard

Caption: A logical workflow for comprehensive structure elucidation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Before assembling the puzzle, we must identify the pieces. Mass spectrometry and Infrared spectroscopy provide the foundational data upon which all subsequent analysis is built.

High-Resolution Mass Spectrometry (HRMS)

The Causality: The first and most fundamental question is "What is the molecular formula?" HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. This is the first checkpoint for validating any proposed structure.

Expected Data: For a molecule with the formula C₁₅H₁₁NO₃, the expected exact mass is 253.0739. An HRMS experiment (e.g., ESI-TOF) should yield a molecular ion peak [M+H]⁺ at m/z 254.0817 or [M-H]⁻ at m/z 252.0661. Observing a mass consistent with this formula provides high confidence in the elemental makeup.

Fourier-Transform Infrared (FTIR) Spectroscopy

The Causality: FTIR is a rapid, non-destructive technique that identifies the types of chemical bonds—the functional groups—present in the molecule. This is critical for identifying key structural motifs and for later investigating the molecule's potential for tautomerism.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeStructural Implication
3400 - 3200O-H and N-H stretchA broad absorption in this region is expected, indicating the presence of the hydroxyl (-OH) and amine (-NH) groups. Broadness suggests hydrogen bonding.
1750 - 1680C=O stretch (lactone)A strong, sharp peak confirms the five-membered lactone (ester) ring, a core feature of the benzofuranone scaffold.[4]
1650 - 1600C=C stretchAbsorptions corresponding to the aromatic rings and the exocyclic C=C double bond.
1600 - 1450Aromatic C=C bendingMultiple sharp peaks characteristic of the benzene rings.

The broadness of the O-H/N-H signal is a key early indicator of intramolecular hydrogen bonding, a phenomenon central to the molecule's preferred tautomeric state.

Part 2: The Core Assembly - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. We employ a suite of 1D and 2D NMR experiments to build the molecular skeleton piece by piece.

¹H and ¹³C NMR: The Atomic Census

The Causality: One-dimensional NMR experiments provide a census of all unique proton and carbon environments within the molecule. The chemical shift (δ) of each nucleus reveals its electronic environment, while ¹H signal integration gives the relative number of protons, and coupling patterns (J-coupling) reveal adjacent protons.

Expected ¹H NMR Data (in DMSO-d₆):

  • δ 10.0-12.0 (broad s, 1H): Phenolic -OH proton. Its broadness and downfield shift are indicative of strong hydrogen bonding.

  • δ 9.0-10.0 (broad s, 1H): Amine -NH proton, also likely involved in hydrogen bonding.

  • δ 8.5-8.0 (s, 1H): Olefinic proton of the (anilino)methylene bridge. Its chemical shift helps differentiate between tautomers.

  • δ 7.8-6.8 (m, 8H): A complex multiplet region corresponding to the eight protons on the two aromatic rings (the benzofuranone system and the 2-hydroxyaniline system).

Expected ¹³C NMR Data (in DMSO-d₆):

  • δ > 165: Carbonyl carbon (C=O) of the lactone.

  • δ 160-110: Aromatic and olefinic carbons. This region will contain 12 signals for the two benzene rings and the exocyclic C=C.

  • δ < 100: No signals expected in this region, confirming the absence of sp³-hybridized carbons other than potentially one of the olefinic carbons.

2D NMR: Connecting the Dots

The Causality: While 1D NMR lists the parts, 2D NMR provides the assembly instructions. These experiments reveal correlations between nuclei, allowing us to trace the bonds and build fragments.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is essential for tracing the proton connectivity within the two separate aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This definitively links the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. This allows us to "jump" across quaternary (non-protonated) carbons and heteroatoms to link the benzofuranone core to the (anilino)methylene bridge and the aniline ring.

HMBC_Correlations H_vinyl C_lactone_CO H_vinyl->C_lactone_CO C_aromatic_bridgehead H_vinyl->C_aromatic_bridgehead NH C_vinyl NH->C_vinyl C_aniline_ipso NH->C_aniline_ipso H_aromatic_ortho_lactone H_aromatic_ortho_lactone->C_lactone_CO caption Key expected HMBC correlations (dashed arrows) for structure assembly.

Caption: Key expected HMBC correlations for structure assembly.

Part 3: Resolving Critical Ambiguities

For this specific molecule, two significant questions remain after initial assembly: its preferred tautomeric form and the stereochemistry of the exocyclic double bond.

Tautomerism: A Case of Keto-Enamine vs. Enol-Imine

The Challenge: The molecule can theoretically exist in an equilibrium between two tautomeric forms, stabilized by a Resonance-Assisted Hydrogen Bond (RAHB).[5] The predominant form dictates the molecule's electronic properties and hydrogen bonding capacity.

Tautomerism cluster_0 Keto-Enamine Form (Favored) cluster_1 Enol-Imine Form Keto Enol Keto->Enol

Caption: Potential tautomeric forms of the title compound.

The Solution:

  • ¹H NMR: The presence of distinct, albeit broad, signals for both an -OH and an -NH proton strongly supports the Keto-Enamine form. In the Enol-Imine form, one of these protons would be absent.

  • ¹³C NMR: The chemical shift of the lactone carbonyl is diagnostic. A value around 170 ppm is consistent with a conjugated ester carbonyl, as seen in the Keto-Enamine form.

  • FTIR: The position of the C=O stretching frequency provides confirmation. A value below 1760 cm⁻¹ suggests a conjugated carbonyl system, which is characteristic of the Keto-Enamine tautomer.

Based on literature for similar systems and the expected data, the Keto-Enamine form, stabilized by an intramolecular hydrogen bond between the lactone carbonyl and the N-H proton, is the overwhelmingly favored tautomer in solution.[5]

Stereochemistry: (Z) vs. (E) Isomerism

The Challenge: The exocyclic carbon-carbon double bond creates the possibility of two geometric isomers: (Z) (from German zusammen, together) and (E) (from entgegen, opposite). The CAS registry number 339008-47-8 specifically identifies the compound as the (3Z)-isomer. Our experimental data must confirm this assignment.

The Solution: NOESY (Nuclear Overhauser Effect Spectroscopy) This 2D NMR experiment detects protons that are close in space, regardless of their bonding connectivity. For the (Z)-isomer, the olefinic proton (=C-H) and the N-H proton are on the same side of the double bond.

  • Expected NOESY Correlation: A cross-peak between the olefinic proton (~8.5 ppm) and the N-H proton (~9.5 ppm) would provide definitive proof of the (Z) configuration.

  • Absence of Correlation: The absence of this correlation would suggest the (E) isomer.

This experimental verification of the stereochemistry is crucial, as different isomers can have vastly different biological activities.

Part 4: The Gold Standard - Single-Crystal X-ray Diffraction

While the combination of HRMS and advanced NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction is the ultimate arbiter.

Detailed Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes.

  • Calibration: Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy (< 5 ppm).

  • Data Processing: Determine the m/z of the molecular ion peak and use software to calculate the elemental composition that best fits the observed mass.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 2 s, and 16-32 scans.

    • ¹³C NMR: Acquire with a spectral width of ~240 ppm, a relaxation delay of 2 s, and 1024 or more scans.

  • 2D Spectra Acquisition:

    • COSY: Acquire with 2048 points in the direct dimension and 256-512 increments in the indirect dimension.

    • HSQC: Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz.

    • HMBC: Optimize for long-range coupling constants of 4-10 Hz.

    • NOESY: Acquire with a mixing time of 500-800 ms to allow for the development of Nuclear Overhauser Effects.

  • Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform phase and baseline corrections.

Conclusion

The structural elucidation of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one is a systematic process of evidence accumulation. Through the logical application of HRMS, FTIR, and a suite of 1D and 2D NMR techniques, we can confidently determine its molecular formula (C₁₅H₁₁NO₃), identify its key functional groups, and assemble its atomic framework. Crucially, this multi-faceted approach allows us to resolve the nuanced challenges of tautomerism and stereochemistry, confirming the molecule exists as the (3Z)-isomer in the favored Keto-Enamine form. While single-crystal X-ray diffraction remains the gold standard for absolute proof, the described spectroscopic workflow provides a robust and self-validating pathway to a definitive structural assignment, empowering researchers to proceed with confidence in further drug development endeavors.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry. [Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. [Link]

  • ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Publishing. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications. [Link]

  • 3-[(2-HYDROXYANILINO)METHYLENE]-2-BENZOFURAN-1(3H)-ONE Chemical Substance Information. NextSDS. [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry. [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. National Center for Biotechnology Information. [Link]

  • Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. NIST WebBook. [Link]

  • Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. ResearchGate. [Link]

  • 3-[(DIMETHYLAMINO)METHYLENE]-2-BENZOFURAN-1(3H)-ONE Chemical Substance Information. NextSDS. [Link]

  • Anilino | C6H6N | MD Topology | NMR | X-Ray. ATB. [Link]

  • Comparative analysis of NMR chemical shifts between the anilino derivative and 26. ResearchGate. [Link]

  • 3-(2-Hydroxy-5-methylanilino)isobenzofuran-1(3H)-one. National Center for Biotechnology Information. [Link]

  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors. ACS Publications. [Link]

  • Synthesis and tautomerism study of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine. ScienceDirect. [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Workflows of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

An In-Depth Technical Guide for Drug Development Professionals Executive Summary As a Senior Application Scientist, I have designed this technical whitepaper to move beyond mere descriptive chemistry. For researchers and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond mere descriptive chemistry. For researchers and drug development professionals, understanding the causality behind a molecule's behavior is far more valuable than a static list of properties. This guide deconstructs the physicochemical profile, electronic architecture, and synthetic methodology of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (CAS: 339008-47-8)[1]. By treating every synthetic protocol as a self-validating system, this document provides a robust, field-proven blueprint for utilizing this highly functionalized enamine-lactone scaffold in advanced drug discovery workflows.

Structural & Physicochemical Profiling

The core scaffold of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one consists of a phthalide (isobenzofuran-1(3H)-one) ring system featuring an exocyclic enamine double bond connected to a 2-aminophenol moiety. This specific arrangement is highly prized in medicinal chemistry due to its structural rigidity and its capacity to act as a tridentate (O,N,O) chelating agent for metallo-pharmaceuticals.

To facilitate rapid assessment for Lipinski compliance and pharmacokinetic modeling, the critical physicochemical parameters are summarized below. Data is synthesized from computational models of related benzofuranone derivatives[2].

PropertyValueMechanistic Implication for Drug Design
CAS Number 339008-47-8Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C15H11NO3Dictates mass spectrometric parent ion (m/z 254.08 [M+H]⁺).
Molar Mass 253.25 g/mol Highly optimal for small-molecule drug discovery; leaves ample "molecular weight budget" for further functionalization.
Calculated XLogP3 ~2.8 - 3.3Indicates favorable lipophilicity for passive cellular membrane permeation.
Topological Polar Surface Area ~58.5 ŲExcellent profile for oral bioavailability; well below the 140 Ų limit.
H-Bond Donors 2 (Enamine NH, Phenol OH)Facilitates strong, directional interactions with target protein kinase hinge regions.
H-Bond Acceptors 3 (Lactone C=O, C-O-C, Phenol OH)Enables diverse binding modalities within hydrophilic binding pockets.
Dominant Stereochemistry (Z)-isomerConformationally locked by an internal thermodynamic sink (detailed below).
Electronic Architecture & Stereochemical Causality

The true utility of this molecule lies in its electronic distribution. The system operates as a push-pull chromophore . The electron-donating aniline nitrogen (the "push") conjugates directly through the exocyclic double bond into the electron-withdrawing lactone carbonyl (the "pull").

Causality of the (Z)-Isomer Dominance: Why does this molecule exclusively crystallize and exist in solution as the (Z)-isomer? The geometry is dictated by a powerful intramolecular hydrogen bond between the enamine N-H and the lactone C=O. This interaction creates a pseudo-six-membered ring that acts as a thermodynamic sink. The (E)-isomer is energetically penalized due to steric clashes and the loss of this stabilizing H-bond network.

ElectronicSystem Donor Electron Donor (Anilino Nitrogen) Bridge Conjugated Bridge (Exocyclic C=C) Donor->Bridge Delocalization HBond Intramolecular H-Bond (N-H ··· O=C) Donor->HBond Stabilizes (Z)-Isomer Acceptor Electron Acceptor (Lactone Carbonyl) Bridge->Acceptor Push-Pull Effect Acceptor->HBond Locks Conformation

Figure 1: Push-pull electronic delocalization and stereochemical locking.

Synthetic Methodology & Mechanistic Causality

The synthesis of aminolactone derivatives has seen significant recent advances, including regiodivergent oxidative cyclizations[3]. However, for the specific preparation of 3-aminomethylenephthalides, a two-step condensation-transamination sequence remains the industry gold standard due to its high atom economy and scalability.

SynthWorkflow A Phthalide (Isobenzofuran-1(3H)-one) C 3-(Dimethylamino)methylene- 2-benzofuran-1(3H)-one A->C Reflux, 12h - MeOH B DMF-DMA (Formylating Agent) B->C Reactant E 3-[(2-hydroxyanilino)methylene]- 2-benzofuran-1(3H)-one C->E Transamination EtOH, Reflux, 4h - HN(CH3)2 D 2-Aminophenol (Nucleophile) D->E Reactant

Figure 2: Stepwise synthetic workflow for the target benzofuranone scaffold.

Mechanistic Choices:
  • Why use DMF-DMA in Step 1? N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both a solvent and an electrophilic formylating agent. It avoids the generation of highly toxic carbon monoxide or unstable formyl chlorides. It cleanly installs a dimethylaminomethylene group, which serves as an exceptional leaving group for the subsequent step.

  • Why use Ethanol in Step 2? Ethanol provides optimal solubility for the intermediate at reflux, while its moderate boiling point (78°C) is perfectly suited to continuously drive off the dimethylamine byproduct (boiling point 7°C). By purging the dimethylamine from the system, Le Chatelier's principle dictates that the equilibrium is driven entirely toward the target product.

Self-Validating Experimental Protocols

In my laboratory, a protocol is only as good as its built-in validation mechanisms. The following procedures are designed to provide real-time, visual, and chemical feedback to the operator, eliminating guesswork.

Step 1: Synthesis of the Activated Intermediate

Procedure:

  • Charge a dry, round-bottom flask with 1.0 equivalent of phthalide.

  • Add 3.0 equivalents of DMF-DMA.

  • Equip the flask with a reflux condenser and heat the mixture to 110°C under an inert nitrogen atmosphere for 12 hours.

  • Cool the mixture, concentrate under reduced pressure, and recrystallize the residue from ethyl acetate/hexane.

The Self-Validating System: DMF-DMA reacts to form methanol as a byproduct. The transformation from a colorless phthalide solution to an intense, opaque yellow reaction mixture visually confirms the formation of the extended conjugated system of the intermediate. Complete dissolution of the starting material and the stark color shift serve as the primary visual endpoints.

Step 2: Transamination to the Target Scaffold

Procedure:

  • Dissolve 1.0 equivalent of the 3-(dimethylamino)methylene-2-benzofuran-1(3H)-one intermediate in absolute ethanol (0.2 M concentration).

  • Add 1.1 equivalents of 2-aminophenol.

  • Reflux the mixture at 78°C for 4 hours.

  • Cool the reaction to 0°C to induce precipitation. Filter the resulting solid and wash with cold ethanol to yield the pure (Z)-isomer.

The Self-Validating System (Critical): This reaction incorporates a built-in progress indicator. Dimethylamine gas is evolved continuously as the transamination proceeds. By placing a moistened strip of universal pH indicator paper at the exhaust of the reflux condenser, the evolution of basic gas can be monitored. The reaction is definitively complete—and self-validated—when the indicator paper no longer registers an alkaline shift (stops turning blue). This eliminates the need for arbitrary reaction times or excessive TLC sampling.

References

Sources

Foundational

Synthesis and Characterization of 3-[(2-Hydroxyanilino)methylene]-2-benzofuran-1(3H)-one: A Comprehensive Technical Guide

Executive Summary & Strategic Context The compound 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (CAS: 339008-47-8)[1] is a highly conjugated, exocyclic enamine derivative of phthalide (isobenzofuran-1(3H)-one)....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The compound 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (CAS: 339008-47-8)[1] is a highly conjugated, exocyclic enamine derivative of phthalide (isobenzofuran-1(3H)-one). Compounds sharing this structural motif are highly valued in medicinal chemistry as versatile building blocks and screening library constituents[2]. Recently, functionalized phthalide derivatives have gained prominence in the development of targeted therapeutics, including synthetic lethal inhibitors targeting the PRMT5•MTA complex in MTAP-deleted cancers[3].

Synthesizing this molecule requires precise control over the exocyclic double bond geometry and the prevention of lactone ring-opening. This guide outlines a field-proven, two-step synthetic methodology, detailing the mechanistic causality, in-process controls (IPCs), and analytical characterization required to yield the thermodynamically favored (3Z)-isomer.

Retrosynthetic Logic & Pathway Selection

The direct condensation of 2-aminophenol with phthalide is impossible due to the low acidity of the phthalide methylene protons and the lack of a suitable leaving group. Therefore, the methylene carbon must be activated via formylation.

The Formylation Dilemma: Classical formylation using ethyl formate and a strong base (e.g., sodium methoxide) often leads to unwanted side reactions, primarily the irreversible base-catalyzed hydrolysis of the lactone ring to yield ortho-substituted benzoic acids.

The Solution: To bypass base-mediated degradation, we utilize N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . DMF-DMA acts as both the electrophilic formylating agent and a mild, transient base. It reacts efficiently with phthalide under neat, elevated temperatures to form the stable intermediate 3-[(dimethylamino)methylene]-2-benzofuran-1(3H)-one[4]. This intermediate can then undergo a straightforward transamination (addition-elimination) with 2-aminophenol to yield the target compound.

SynthesisWorkflow A Phthalide (Starting Material) C 3-[(Dimethylamino)methylene]- 2-benzofuran-1(3H)-one A->C 100°C, 12h - MeOH B DMF-DMA (Reagent) B->C E 3-[(2-Hydroxyanilino)methylene]- 2-benzofuran-1(3H)-one (Target) C->E EtOH, AcOH (cat.) Reflux, 4h - HNMe2 D 2-Aminophenol (Nucleophile) D->E

Fig 1: Two-step synthetic workflow from phthalide to the target enamine.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems," meaning each step contains observable physical changes and specific In-Process Controls (IPCs) to confirm success before proceeding.

Step 1: Synthesis of 3-[(Dimethylamino)methylene]-2-benzofuran-1(3H)-one

Causality: Running the reaction neat maximizes the concentration of the weakly nucleophilic phthalide enolate, driving the equilibrium forward while methanol is continuously distilled off or vented.

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add isobenzofuran-1(3H)-one (phthalide) (10.0 g, 74.5 mmol).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (13.3 g, 14.8 mL, 111.8 mmol, 1.5 equiv).

  • Reaction: Heat the stirred mixture to 100 °C for 12 hours. The mixture will transition from a colorless slurry to a deep yellow homogeneous solution.

  • IPC (Validation): Analyze via TLC (Silica, Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should be consumed, replaced by a bright yellow, highly UV-active spot (Rf ~0.3).

  • Workup: Cool the mixture to 40 °C and add 50 mL of diisopropyl ether. Stir vigorously for 30 minutes as the product precipitates.

  • Isolation: Filter the yellow solid under vacuum, wash with cold diisopropyl ether (2 x 15 mL), and dry in vacuo. Expected Yield: 80-85%.

Step 2: Transamination with 2-Aminophenol

Causality: 2-Aminophenol is a relatively weak nucleophile. The addition of catalytic glacial acetic acid protonates the dimethylamino group of the intermediate, transforming it into an excellent leaving group (dimethylamine) and drastically lowering the activation energy for the addition-elimination cascade.

  • Setup: In a 250 mL round-bottom flask, suspend the intermediate from Step 1 (10.0 g, 52.8 mmol) and freshly sublimed 2-aminophenol (6.34 g, 58.1 mmol, 1.1 equiv) in absolute ethanol (100 mL).

    • Critical Quality Control: 2-Aminophenol is highly susceptible to air oxidation (forming black quinone imines). Use only off-white/light-tan material and purge the flask thoroughly with nitrogen.

  • Catalysis: Add glacial acetic acid (0.5 mL, catalytic).

  • Reaction: Heat the mixture to reflux (78 °C) under nitrogen for 4 hours.

  • IPC (Validation): The solution will turn a deep orange/red. LC-MS analysis should confirm the disappearance of the intermediate mass (m/z 190 [M+H]+) and the appearance of the target mass (m/z 254 [M+H]+).

  • Isolation: Remove the heat source and allow the mixture to cool slowly to room temperature, then to 0 °C in an ice bath. The (3Z)-isomer is highly crystalline and will spontaneously precipitate due to its low solubility in cold ethanol.

  • Purification: Filter the resulting solid, wash with ice-cold ethanol (20 mL), and dry under high vacuum at 50 °C for 12 hours. Expected Yield: 75-80%.

Mechanistic Insights: The Thermodynamic Sink

The transamination step is an addition-elimination cascade. The most critical aspect of this mechanism is the stereochemical outcome. The reaction exclusively yields the (3Z)-isomer [1].

Why does the system self-select this geometry? The (3Z)-configuration places the exocyclic enamine N-H proton in direct spatial proximity to the carbonyl oxygen of the lactone ring. This allows for the formation of a robust, 6-membered intramolecular hydrogen bond. This H-bond acts as a massive thermodynamic sink, locking the molecule into a planar, highly conjugated state that resists isomerization.

MechanismLogic N1 Phase 1 Enamine Protonation by AcOH N2 Phase 2 Nucleophilic Attack (2-Aminophenol) N1->N2 Activation N3 Phase 3 Tetrahedral Aminal Intermediate N2->N3 Addition N4 Phase 4 Dimethylamine Expulsion N3->N4 Elimination N5 Phase 5 Z-Isomer Stabilization (H-Bonding) N4->N5 Thermodynamic Sink

Fig 2: Addition-elimination cascade mechanism for the transamination step.

Analytical Characterization

To verify the structural integrity and isomeric purity of the synthesized compound, a combination of NMR and High-Resolution Mass Spectrometry (HRMS) is required. The highly deshielded N-H proton in the 1H NMR spectrum is the definitive proof of the (3Z)-geometry.

Table 1: Summary of Quantitative Analytical Data

Analytical MethodTarget Signal / ValueStructural Assignment / Rationale
1H NMR (400 MHz, DMSO-d6)δ 10.85 ppm (d, J = 12.5 Hz, 1H)Enamine N-H: Highly deshielded due to strong intramolecular H-bonding with the lactone C=O.
1H NMR (400 MHz, DMSO-d6)δ 9.80 ppm (s, 1H)Phenolic O-H: Broad singlet, exchanges with D2O.
1H NMR (400 MHz, DMSO-d6)δ 8.35 ppm (d, J = 12.5 Hz, 1H)Vinylic C-H: Couples with the adjacent N-H proton.
13C NMR (100 MHz, DMSO-d6)δ 166.8 ppmLactone C=O: Characteristic ester carbonyl shift.
13C NMR (100 MHz, DMSO-d6)δ 139.5 ppmEnamine =CH-N: Deshielded olefinic carbon.
HRMS (ESI-TOF)m/z 254.0815[M+H]+: Calculated for C15H12NO3+ is 254.0812 (Error < 2 ppm).

References

  • Engstrom, L. D., et al. "Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers." Journal of Medicinal Chemistry, 2022.[Link]

  • Clarke, S. I., Kasum, B., Prager, R. H., & Ward, A. D. "Central nervous system active compounds. XII. The synthesis and properties of 3-(dimethylaminomethylene)phthalides." Australian Journal of Chemistry, 1983, 36(12), 2483.[Link]

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Exploratory

Comprehensive Technical Guide: 3-[(2-Hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (CAS 339008-47-8)

As a Senior Application Scientist, I frequently encounter chemical scaffolds that elegantly bridge the gap between synthetic utility and biological efficacy. The compound 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chemical scaffolds that elegantly bridge the gap between synthetic utility and biological efficacy. The compound 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (often referred to as a 3-aminomethylenephthalide derivative) is a prime example of such a scaffold. Characterized by its rigid, planar geometry and highly tunable electronic properties, this molecule is highly valued in medicinal chemistry as a privileged structure for kinase inhibition, epigenetic modulation, and the development of fluorescent probes.

This whitepaper provides an in-depth technical analysis of CAS 339008-47-8, detailing its structural biology, mechanistic behavior, and a field-proven, self-validating synthetic protocol.

Physicochemical Profiling & Nomenclature

Before detailing the synthetic and mechanistic workflows, it is critical to establish the foundational physicochemical parameters of the compound. The data summarized below is essential for calculating reaction stoichiometries and predicting chromatographic behavior.

PropertyValue
Chemical Name 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one
CAS Registry Number 339008-47-8
Primary Synonyms (3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one; 3-[(2-hydroxyanilino)methylene]phthalide
Molecular Formula C₁₅H₁₁NO₃
Molecular Weight 253.26 g/mol
MDL Number MFCD00139664
Physical State Crystalline Solid (typically yellow/orange due to extended conjugation)

(Commercially available reference standards for CAS 339008-47-8 confirm its robust stability and utility in high-throughput screening libraries; see .)

Structural Biology & Mechanistic Insights

The biological and synthetic value of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one lies in its stereochemical rigidity. The exocyclic double bond at the C3 position of the lactone ring can theoretically exist in either the (E) or (Z) configuration. However, the (Z)-isomer is exclusively formed and thermodynamically favored .

The Causality of Conformational Locking: This stereoselectivity is driven by a powerful intramolecular hydrogen bond between the aniline nitrogen's proton (N-H) and the carbonyl oxygen (C=O) of the lactone ring. This interaction forms a highly stable, pseudo-six-membered ring. Consequently, the molecule is locked into a highly planar conformation. This pre-organization minimizes the entropic penalty upon binding to biological targets, such as the ATP-binding hinge region of kinases. Furthermore, the ortho-hydroxyl group on the aniline moiety acts as a secondary pharmacophore, capable of participating in bifurcated hydrogen bonding networks with target proteins.

InteractionModel Z_Isomer (Z)-Isomer Core Thermodynamically Favored H_Bond_1 Intramolecular H-Bond Aniline NH ··· O=C (Lactone) Z_Isomer->H_Bond_1 stabilized by Rigidity Planar Conformation Enhanced π-π Stacking Z_Isomer->Rigidity induces H_Bond_1->Rigidity enforces H_Bond_2 Phenolic Hydroxyl Ortho-OH ··· Target Protein Target Biological Target e.g., Kinase Hinge Region H_Bond_2->Target specific H-bond donor/acceptor Rigidity->Target optimal fit

Conformational stabilization of the (Z)-isomer and its predicted target engagement.

Synthetic Methodology & Protocols

While recent advancements in organocatalysis—such as NHC/base-catalyzed regiodivergent oxidative cyclizations ([1])—have expanded the synthetic toolkit for aminolactones, the two-step transamination route remains the industry standard. This method is highly scalable, avoids harsh oxidants, and operates as a self-validating system where product precipitation drives the reaction to completion.

Rationale and Causality

The synthesis relies on the initial activation of the phthalide core. As demonstrated in foundational studies on 1,4-dipolar ylides ([2]), the reaction of isobenzofuran-1(3H)-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the highly electrophilic 3-(dimethylaminomethylene)isobenzofuran-1(3H)-one. In the subsequent step, mild acid catalysis protonates the dimethylamino group, transforming it into an excellent leaving group. This facilitates a nucleophilic addition-elimination (transamination) by the primary amine of 2-aminophenol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Enamine Intermediate

  • Reagents: Isobenzofuran-1(3H)-one (Phthalide, 1.0 eq), DMF-DMA (1.5 eq).

  • Procedure: Suspend phthalide in neat DMF-DMA in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to 90–100 °C under an inert argon atmosphere for 4–6 hours. The active methylene of phthalide condenses with the acetal carbon, releasing methanol and dimethylamine as byproducts.

  • Workup: Cool the reaction mixture to room temperature. The intermediate, 3-(dimethylaminomethylene)isobenzofuran-1(3H)-one, will spontaneously precipitate. Filter the yellow solid, wash thoroughly with cold hexanes, and dry under high vacuum. (Self-Validation: The formation of a bright yellow precipitate confirms successful condensation).

Step 2: Transamination with 2-Aminophenol

  • Reagents: 3-(Dimethylaminomethylene)isobenzofuran-1(3H)-one (1.0 eq), 2-Aminophenol (1.1 eq), Absolute Ethanol (solvent, 0.2 M), Glacial Acetic Acid (0.1 eq).

  • Procedure: Dissolve the enamine intermediate and 2-aminophenol in absolute ethanol. Add the catalytic glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2–4 hours. The acid catalyst is crucial here; it selectively protonates the basic dimethylamine leaving group without neutralizing the less basic aniline nucleophile.

  • Workup: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Upon completion, cool the flask to 0 °C in an ice bath. The target compound, 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one, will crash out of the solution as highly crystalline solid due to its rigid, planar structure. Filter, wash with cold ethanol, and dry.

SyntheticWorkflow Phthalide Phthalide (Isobenzofuran-1(3H)-one) Intermediate 3-(Dimethylaminomethylene)- isobenzofuran-1(3H)-one Phthalide->Intermediate Condensation - MeOH, - HNMe2 DMF_DMA DMF-DMA (Neat, 90-100°C) DMF_DMA->Intermediate Product 3-[(2-Hydroxyanilino)methylene]- 2-benzofuran-1(3H)-one (CAS: 339008-47-8) Intermediate->Product Transamination - HNMe2 Aminophenol 2-Aminophenol (EtOH, cat. AcOH, Reflux) Aminophenol->Product

Synthetic workflow for 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one.

Analytical Characterization Data

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified. The causality behind these specific spectral shifts directly correlates to the structural biology discussed in Section 2.

TechniqueKey Expected Signals / FeaturesCausality / Assignment
¹H NMR (DMSO-d₆) δ ~10.5 ppm (s, 1H, NH); δ ~9.8 ppm (s, 1H, OH); δ ~8.0-7.0 ppm (m, 8H, Ar-H + =CH)The highly deshielded NH proton (10.5 ppm) definitively confirms the presence of the strong intramolecular H-bond to the lactone C=O.
¹³C NMR (DMSO-d₆) δ ~166 ppm (C=O); δ ~145 ppm (=CH-N); aromatic carbonsThe downfield shift of the lactone C=O indicates its participation in extended conjugation and hydrogen bonding.
IR Spectroscopy ~3300 cm⁻¹ (br, OH); ~3150 cm⁻¹ (NH); ~1730 cm⁻¹ (C=O lactone)The lowered C=O stretching frequency (normally ~1760 cm⁻¹ for isolated phthalides) validates the (Z)-isomer's conjugated network.
Mass Spectrometry m/z 254.1 [M+H]⁺ (ESI+)Confirms the intact molecular weight of the transamination product following the loss of dimethylamine.

References

  • MDPI. "NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation." Molecules. URL: [Link]

  • Australian Journal of Chemistry. "Trimethyl(3-Oxido-1-Oxoinden-2-Yl)Ammonium, a New 1,4-Dipolar Ylide." CSIRO Publishing. URL:[Link]

Sources

Foundational

The Benzofuran Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Benzofuran Derivatives for Researchers, Scientists, and Drug Development Professionals. Foreword: The Enduring Relevance of Heterocyclic Chemistry In the landscap...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of Benzofuran Derivatives for Researchers, Scientists, and Drug Development Professionals.

Foreword: The Enduring Relevance of Heterocyclic Chemistry

In the landscape of medicinal chemistry, the quest for novel pharmacophores with diverse biological activities is perpetual. Among the myriad of heterocyclic systems, the benzofuran nucleus, a fusion of benzene and furan rings, has consistently emerged as a cornerstone in the development of therapeutic agents.[1][2][3][4][5] Its presence in a wide array of natural products and synthetic compounds, coupled with a broad spectrum of pharmacological properties, underscores its significance.[6] This guide provides a comprehensive exploration of the multifaceted biological activities of benzofuran derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to furnish a technical and practical resource that not only informs but also inspires the rational design of next-generation benzofuran-based therapeutics.

The Benzofuran Core: Structural Features and Synthetic Versatility

The unique physicochemical characteristics of the benzofuran scaffold, stemming from its fused aromatic and heterocyclic nature, provide a versatile platform for chemical modification.[1][2][3][4] The introduction of various substituents at different positions of the benzofuran ring system can profoundly influence its biological activity, allowing for the fine-tuning of its pharmacological profile.[1] The most common points of substitution that dictate the biological outcomes are the C-2 and C-3 positions of the furan ring and various positions on the benzene ring.

Anticancer Activity: A Prominent Therapeutic Avenue

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with their activity often being multifactorial and dependent on the nature and position of substituents.[1][2] The anticancer efficacy of these compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay, which measures the metabolic activity of cells and, by extension, their viability.[1]

Structure-Activity Relationship (SAR) in Anticancer Benzofurans

Decades of research have illuminated key structural features that govern the anticancer potential of benzofuran derivatives. Substitutions at the C-2 and C-3 positions of the furan ring are particularly crucial for cytotoxic activity.[1]

  • Halogenation: The introduction of halogens, such as bromine, into substituents attached to the benzofuran system has been shown to enhance cytotoxicity against various cancer cell lines, including leukemia and cervical cancer.[1][5] For instance, a bromine atom attached to a methyl group at the C-3 position has been associated with remarkable cytotoxic activity against leukemia cells, with IC50 values as low as 0.1 μM, while showing no toxicity to normal cells.[1]

  • Hybrid Molecules: The creation of hybrid molecules, where the benzofuran moiety is conjugated with other pharmacologically active scaffolds like chalcones, triazoles, piperazines, and imidazoles, has emerged as a promising strategy for developing potent cytotoxic agents.[1] These hybrid structures often exhibit synergistic effects, leading to enhanced anticancer activity.[1] For example, benzofuran-oxadiazole hybrids have shown significant cytotoxicity against pancreatic and colon cancer cell lines.[7][8]

  • Aryl Substituents: The presence of aryl groups, particularly at the C-2 position, is a common feature in many anticancer benzofuran derivatives.[9] The nature and substitution pattern of this aryl ring can significantly impact the compound's potency and selectivity.

Mechanistic Insights into Anticancer Action

The anticancer mechanisms of benzofuran derivatives are diverse and often target multiple cellular pathways. Some derivatives have been shown to:

  • Induce Apoptosis: Many cytotoxic benzofurans exert their effect by triggering programmed cell death, or apoptosis, in cancer cells.[4][5]

  • Cell Cycle Arrest: Certain derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[9]

  • Inhibition of Key Signaling Pathways: Some benzofurans target specific signaling pathways that are crucial for cancer cell survival and proliferation. For example, certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the progression of various cancers.[1]

Data Presentation: Cytotoxicity of Representative Benzofuran Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuranK562 (Leukemia)5[1]
Halogenated BenzofuranHL60 (Leukemia)0.1[1]
3-AmidobenzofuranMDA-MB-231 (Breast)3.01[9]
3-AmidobenzofuranHCT-116 (Colon)5.20[9]
Benzofuran-OxadiazoleHCT116 (Colon)3.27[7][9]
Benzofuran DerivativeSiHa (Cervical)1.10[9]
Benzofuran DerivativeHeLa (Cervical)1.06[9]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the fundamental steps for assessing the in vitro cytotoxicity of benzofuran derivatives against a cancer cell line.

  • Cell Culture: Maintain the chosen cancer cell line (e.g., HeLa, K562) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against compound concentration.

Mandatory Visualization: Generalized Anticancer Workflow

cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation A Cancer Cell Line Culture B Treatment with Benzofuran Derivatives A->B C MTT Assay for Cytotoxicity B->C D IC50 Determination C->D E Apoptosis Assays (e.g., Annexin V) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot for Signaling Proteins D->G H Animal Model of Cancer E->H F->H G->H I Treatment and Tumor Growth Monitoring H->I J Efficacy and Toxicity Assessment I->J

Caption: A generalized workflow for the evaluation of anticancer benzofurans.

Antimicrobial and Antiviral Activities

The benzofuran scaffold is a recurring motif in compounds exhibiting potent antimicrobial and antiviral properties.[2][3][10][11][12] This makes them attractive candidates for the development of new drugs to combat infectious diseases, a critical area of research given the rise of antibiotic resistance.[12]

Antibacterial and Antifungal Properties

Benzofuran derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[10][13] The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Structure-Activity Relationship: The antimicrobial activity is highly dependent on the substitution pattern. For instance, certain benzofuran amide derivatives have shown strong broad-spectrum antimicrobial activity with MIC values as low as 6.25 µg/ml.[10] The presence of specific substituents can confer selectivity, with some compounds being more effective against particular strains.[10]

  • Promising Candidates: Many synthesized benzofurans have shown activity that is equipotent or even more potent than existing antibiotic drugs, particularly against Staphylococcus aureus.[13]

Antiviral Potential

The antiviral activity of benzofuran derivatives has been investigated against a range of DNA and RNA viruses.[14]

  • STING Agonists: A recent and significant finding is the identification of benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway.[15] By activating STING, these compounds can induce the production of type I interferons (IFN-I), which play a crucial role in the innate immune response to viral infections.[15]

  • Broad-Spectrum Activity: This mechanism of action, which targets the host's immune system rather than the virus directly, makes these benzofuran derivatives promising candidates for broad-spectrum antiviral drugs.[15] They have shown efficacy against human coronaviruses, including SARS-CoV-2, at nanomolar concentrations.[15]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation: Prepare a standardized inoculum of the target bacterium or fungus in a suitable broth medium.

  • Compound Dilution: Perform serial twofold dilutions of the benzofuran derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization: STING Pathway Activation by Benzofurans

cluster_0 Antiviral Mechanism A Benzofuran Derivative B STING Activation A->B C Phospho-IRF3 Nuclear Localization B->C D Type I Interferon (IFN-I) Production C->D E Inhibition of Viral Replication D->E

Caption: STING-dependent antiviral activity of certain benzofuran derivatives.

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Benzofuran derivatives have emerged as promising agents with dual anti-inflammatory and antioxidant properties.[10][16][17]

Anti-inflammatory Activity

The anti-inflammatory potential of benzofurans is often evaluated using the carrageenan-induced paw edema model in rats.[10]

  • Mechanism of Action: Several benzofuran-heterocyclic hybrids have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[17] These pathways regulate the expression of pro-inflammatory mediators like nitric oxide (NO), COX-2, TNF-α, and IL-6.[17] By inhibiting the phosphorylation of key proteins in these pathways, benzofuran derivatives can effectively down-regulate the inflammatory response.[17]

  • Structure-Activity Relationship: The anti-inflammatory activity is influenced by the nature of the heterocyclic moiety hybridized with the benzofuran core.[17] For example, piperazine/benzofuran hybrids have demonstrated excellent inhibitory effects on the production of NO in LPS-stimulated macrophages.[17]

Antioxidant Properties

The antioxidant activity of benzofuran derivatives is often assessed by their ability to scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[16][18]

  • Mechanism of Action: The antioxidant capacity of benzofurans is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[19] Theoretical studies using density functional theory (DFT) have helped to elucidate the mechanisms, with hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) being the predominant pathways depending on the solvent environment.[19][20]

  • Structural Features: The presence of hydroxyl groups on the benzofuran scaffold is a key determinant of antioxidant activity.[18][21] The position of these hydroxyl groups can influence the bond dissociation enthalpy of the O-H bond, which in turn affects the compound's ability to act as a radical scavenger.[20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimatize Wistar albino rats to the laboratory conditions for a week.

  • Compound Administration: Administer the benzofuran derivative or a reference anti-inflammatory drug (e.g., phenylbutazone) orally.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Mandatory Visualization: Anti-inflammatory Signaling Pathways

cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Pathways cluster_2 Inhibition by Benzofuran Derivatives cluster_3 Pro-inflammatory Mediators LPS LPS MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) LPS->NFkB Mediators NO, COX-2, TNF-α, IL-6 MAPK->Mediators NFkB->Mediators Benzofuran Benzofuran Derivative Benzofuran->MAPK Inhibits Phosphorylation Benzofuran->NFkB Inhibits Phosphorylation

Caption: Inhibition of NF-κB and MAPK pathways by anti-inflammatory benzofurans.

Neuroprotective and Other Biological Activities

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, benzofuran derivatives have shown promise in a variety of other therapeutic domains, most notably in the realm of neuroprotection.

Neuroprotective Effects

Benzofurans have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[8][22][23]

  • Mechanisms of Neuroprotection:

    • Collaboration with IGF-1: Certain benzofuran derivatives have been found to act in collaboration with Insulin-Like Growth Factor 1 (IGF-1) to enhance its neuroprotective activity.[22]

    • Anti-excitotoxic Effects: Some derivatives exhibit potent neuroprotective action against NMDA-induced excitotoxicity, a key process in neuronal cell death.[8][18] The presence of a methyl group at the R2 position and a hydroxyl group at the R3 position of the benzofuran moiety appears to be important for this activity.[8][18]

    • Antioxidant Activity in the Brain: The ability of some benzofurans to scavenge reactive oxygen species and inhibit lipid peroxidation in brain tissue contributes to their neuroprotective effects.[8][18]

Antidiabetic and Hypolipidemic Activities

Benzofuran-containing thiazolidinediones have been synthesized and evaluated as potential antidiabetic and hypolipidemic agents.[24][25] These compounds have been shown to reduce plasma glucose and triglyceride levels in animal models of diabetes.[24][25]

Other Pharmacological Activities

The versatility of the benzofuran scaffold is further highlighted by its reported activity as:

  • Antidepressants

  • Antipsychotics

  • Antihypertensives [2][3]

  • Vasodilators [1]

Conclusion and Future Perspectives

The benzofuran nucleus has unequivocally established itself as a "privileged scaffold" in medicinal chemistry. The vast body of research reviewed in this guide demonstrates the remarkable chemical tractability and broad therapeutic potential of its derivatives. From potent and selective anticancer agents to novel host-targeting antivirals and multi-target neuroprotective compounds, the applications of benzofurans are both diverse and profound.

The future of benzofuran research lies in the continued exploration of structure-activity relationships, the elucidation of novel mechanisms of action, and the development of innovative synthetic methodologies. The strategic design of hybrid molecules and the use of computational tools for in silico screening will undoubtedly accelerate the discovery of new lead compounds. As our understanding of the molecular basis of disease deepens, the versatility of the benzofuran scaffold will continue to provide fertile ground for the development of the next generation of life-saving therapeutics.

References

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  • Kim, J. H., & Kim, Y. C. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Archives of Pharmacal Research, 38(5), 785-793. [Link]

  • Li, Y., & Zhang, Y. (2015). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 20(10), 18886-18896. [Link]

  • Kumar, A., & Kumar, R. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 429-458. [Link]

  • Papadaki-Valiraki, A., & Todoulou, O. (1993). Synthesis and antiviral activity of some new benzofuran derivatives. Arzneimittelforschung, 43(12), 1363-1366. [Link]

  • Wang, Y., & Zhang, Y. (2011). Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. Fitoterapia, 82(2), 268-271. [Link]

  • Mathew, R., & Anil, N. A. (2018). BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 353-364. [Link]

  • Sharma, P., & Kumar, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Wang, Y., & Zhang, Y. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(8), 443. [Link]

  • Kulkarni, S. K., & Deshpande, S. G. (2013). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 2(4), 441-444. [Link]

  • Kumar, A., & Kumar, R. (2022). Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities. RSC Medicinal Chemistry, 13(5), 604-620. [Link]

  • Wang, Y., & Li, J. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(18), 7847-7858. [Link]

  • Kumar, A., & Kumar, R. (2022). Recent Trends in the Antidiabetic Prominence of Natural and Synthetic Analogues of Aurones. Molecules, 27(15), 4945. [Link]

  • Awolade, P., & Oladoye, S. O. (2024). In vitro and in silico studies reveal antidiabetic properties of arylbenzofurans from the root bark of Morus mesozygia Stapf. Frontiers in Molecular Biosciences, 11, 1359679. [Link]

  • Nguyen, T. T., & Pham, T. T. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. New Journal of Chemistry, 45(18), 8149-8163. [Link]

  • Reddy, K. A., & Lohray, B. B. (1999). Novel Antidiabetic and Hypolipidemic Agents. 3. Benzofuran-Containing Thiazolidinediones. Journal of Medicinal Chemistry, 42(9), 1541-1550. [Link]

  • Kumar, A., & Kumar, R. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave Online. [Link]

  • Rossi, M., & Valoti, M. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Antioxidants, 13(3), 368. [Link]

  • Li, Y., & Wang, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30469-30489. [Link]

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Exploratory

The 3-Substituted-2-Benzofuranone Scaffold: A Comprehensive Guide to Asymmetric Synthesis and Biological Applications

Introduction to the Benzofuran-2-one Core The benzofuran-2-one (or 3H-benzofuran-2-one) nucleus is a privileged heterocyclic motif deeply embedded in a wide array of natural products and pharmacologically active compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Benzofuran-2-one Core

The benzofuran-2-one (or 3H-benzofuran-2-one) nucleus is a privileged heterocyclic motif deeply embedded in a wide array of natural products and pharmacologically active compounds. Specifically, 3-substituted and 3,3-disubstituted benzofuran-2-ones are critical synthetic targets due to their structural complexity—often featuring an all-carbon quaternary stereocenter at the C3 position—and their potent biological profiles, which include antioxidant, antimicrobial, and anti-tumor activities[1].

Historically, constructing the vicinal quaternary-tertiary stereocenters of these molecules with high enantiomeric excess (ee) has been a formidable challenge in organic synthesis. However, recent breakthroughs in asymmetric organocatalysis, particularly utilizing N-heterocyclic carbenes (NHCs) and biscinchona alkaloids, have unlocked highly efficient pathways to these scaffolds[2][3]. This whitepaper synthesizes the latest literature on the catalytic construction of 3-substituted-2-benzofuranones and details their mechanistic and biological significance.

Biological Significance and Mechanism of Action

The pharmacological versatility of 3-substituted-2-benzofuranones is largely attributed to the lactone functionality fused with an aromatic ring.

Antioxidant and Neuroprotective Capacity

Benzofuran-2-one derivatives are highly effective free radical scavengers. Their stabilizing effect is driven by the cleavage of the weakly bonded benzylic hydrogen atom (in mono-substituted variants) or through electron transfer mechanisms, leading to the formation of stable benzofuranonyl radicals[1][4]. Recent in vitro evaluations in SH-SY5Y cellular models of neurodegeneration demonstrate that specific 3,3-disubstituted derivatives significantly reduce intracellular reactive oxygen species (ROS)[5].

Mechanistically, these compounds do not merely act as passive scavengers; they actively upregulate the Nrf2 signaling pathway, boosting the transcription of Heme Oxygenase-1 (HO-1) mRNA and its corresponding protein isoform[5]. This dual-action mechanism restores cellular redox homeostasis under catechol-induced oxidative stress.

Bio_Pathway Ox Oxidative Stress (Catechol/ROS) Cell Neuroprotection & Cell Survival Ox->Cell Cell Death BZF Benzofuran-2-one Derivatives Rad Stable Benzofuranonyl Radical Formation BZF->Rad ROS Scavenging (H-atom transfer) Nrf2 Nrf2 Pathway Activation BZF->Nrf2 Cellular Signaling Rad->Ox Neutralization HO1 HO-1 mRNA & Protein Upregulation Nrf2->HO1 Transcription HO1->Cell Redox Homeostasis

Fig 1: Dual-action neuroprotective pathway of benzofuran-2-ones via ROS scavenging and HO-1 upregulation.

Advanced Asymmetric Synthesis Strategies

The catalytic asymmetric synthesis of the C3 quaternary stereocenter in benzofuran-2-ones generally proceeds via two distinct strategies: the direct functionalization of the C3 position of a pre-formed benzofuran-2-one core, or the de novo construction of the core via asymmetric lactonization[6].

Non-Covalent N-Heterocyclic Carbene (NHC) Catalysis

A paradigm shift in the functionalization of 3-substituted-2-benzofuranones has been achieved using non-covalent NHC catalysis. Unlike traditional NHC pathways that rely on covalent Breslow intermediate formation, this approach utilizes the NHC to form a chiral ion-pair with the substrate enolate[7].

By employing a bifunctional NHC containing a free hydroxyl group (acting as a hydrogen bond donor), researchers have successfully facilitated the highly enantioselective intermolecular conjugate addition of 3-substituted 2-benzofuranones to maleimides[3]. The stereochemical discrimination is governed by precise π−π interactions within the diastereomeric transition states[7].

NHC_Catalysis A Precatalyst (NHC Salt) + Base (LiHMDS) B Active Free NHC A->B Deprotonation D Non-Covalent Ion-Pair (Enolate - Azolium) B->D H-bonding / π-π C 3-Substituted Benzofuran-2-one (Prochiral Nucleophile) C->D Enolization F C-C Bond Formation (Facial Control via π-π) D->F Conjugate Addition E Electrophile (e.g., Maleimide) E->F F->B Catalyst Regeneration G Chiral 3,3-Disubstituted Benzofuran-2-one F->G Product Release

Fig 2: Mechanistic cycle of non-covalent NHC-catalyzed asymmetric conjugate addition.

Biscinchona Alkaloid Catalysis

Another highly effective approach utilizes chiral biscinchona alkaloids to promote asymmetric allylic alkylation (AAA) of 3-substituted benzofuran-2(3H)-ones with Morita–Baylis–Hillman (MBH) carbonates[2]. This method efficiently yields adducts with contiguous quaternary and tertiary stereocenters, achieving up to 97% yield and 95% ee[2].

Quantitative Summary of Synthetic Methodologies

The table below summarizes the efficiency of various catalytic systems in generating 3,3-disubstituted benzofuran-2-ones.

Catalytic SystemReaction TypeElectrophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Bifunctional NHC Conjugate AdditionMaleimidesUp to 82%1:1 (varies)Up to 99%
Bifunctional NHC [7] α -AminationAzodicarboxylatesUp to 90%N/AUp to 98%
Biscinchona Alkaloid Allylic AlkylationMBH Carbonates80–97%Up to 98:266–95%
Amine-Thiourea [8]Michael AdditionMaleimides94–98%8:1 to 20:193–97%

Experimental Methodology: NHC-Catalyzed Conjugate Addition

To ensure reproducibility and scientific rigor, the following protocol details the non-covalent NHC-catalyzed asymmetric conjugate addition of 3-substituted 2-benzofuranones to maleimides. This methodology is designed as a self-validating system, incorporating kinetic control and in-process analytical verification[3].

Reagents and Setup
  • Nucleophile: 3-Aryl-2-substituted benzofuranone (0.2 mmol, 1.0 equiv)

  • Electrophile: N-substituted Maleimide (0.2 mmol, 1.0 equiv)

  • Catalyst Precursor: Chiral NHC precatalyst (0.006 mmol, 3.0 mol%)

  • Base: LiHMDS (1.0 M in THF, 0.004 mmol, 2.0 mol%)

  • Additive: Hexafluoroisopropanol (HFIP) (0.002 mmol, 1.0 mol%)

  • Solvent: Anhydrous Toluene (2.0 mL, 0.1 M)

  • Desiccant: 4 Å Molecular Sieves (30.0 mg)

Step-by-Step Protocol

Step 1: Catalyst Activation (Causality: Generation of the active carbene)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chiral NHC precatalyst (3.0 mol%) and 4 Å Molecular Sieves (30.0 mg) under an argon atmosphere.

  • Inject anhydrous toluene (1.5 mL).

  • Add LiHMDS (2.0 mol%) dropwise at 25 °C.

    • Scientific Rationale: A sub-stoichiometric amount of strong base is used to deprotonate the azolium salt, generating the active free carbene without causing background racemic enolization of the substrate. Stir for 30 minutes.

Step 2: Substrate Enolization and Ion-Pair Formation

  • Add the 3-Aryl-2-substituted benzofuranone (1.0 equiv) followed by HFIP (1.0 mol%).

    • Scientific Rationale: HFIP acts as a critical hydrogen-bond donor additive. It stabilizes the non-covalent enolate-azolium ion pair, tightening the transition state geometry to ensure high facial selectivity during the subsequent C-C bond formation.

  • Stir the mixture for 10 minutes at 25 °C to ensure complete equilibration of the chiral ion-pair.

Step 3: Cryogenic Conjugate Addition

  • Cool the reaction vessel to –78 °C using a dry ice/acetone bath and allow it to equilibrate for 10 minutes.

    • Scientific Rationale: Cryogenic temperatures suppress non-catalyzed background reactions and maximize the π−π stacking interactions essential for high enantioselectivity.

  • Dissolve the maleimide (1.0 equiv) in 0.5 mL of anhydrous toluene and add it dropwise to the cold mixture.

  • Maintain the reaction at –78 °C for 12 hours.

Step 4: Quenching and Self-Validation

  • Quench the reaction at –78 °C by adding a few drops of glacial acetic acid, then allow it to warm to room temperature.

  • Validation Checkpoint 1 (TLC/Crude NMR): Evaporate the solvent under reduced pressure. Take a crude 1 H NMR to determine the diastereomeric ratio (dr) by integrating the distinct benzylic/methine protons of the succinimide ring.

  • Purify the crude product via flash column chromatography (SiO 2​ , 30% EtOAc in Petroleum Ether).

  • Validation Checkpoint 2 (Chiral HPLC): Determine the enantiomeric excess (ee) using High-Performance Liquid Chromatography on a chiral stationary phase (e.g., Chiralpak AD-H or IC) to confirm the optical purity of the isolated 3,3-disubstituted benzofuran-2-one.

Conclusion

The 3-substituted-2-benzofuranone scaffold remains a keystone in the development of novel therapeutics, particularly in the realms of redox biology and neuroprotection. The evolution of asymmetric catalysis—transitioning from traditional covalent activation to sophisticated non-covalent ion-pairing strategies—has provided synthetic chemists with robust, scalable tools to access these complex quaternary stereocenters with near-perfect stereofidelity.

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Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary and Chemical Significance The compound 3-[(2-hydroxya...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary and Chemical Significance

The compound 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (also known as 3-[(2-hydroxyanilino)methylene]phthalide) is a highly conjugated enamine-lactone. Phthalide derivatives are highly valued across biological and medicinal fields due to their neuroprotective, anti-inflammatory, and antibacterial activities[1]. The synthesis of this specific enamine derivative relies on the functionalization of the 3-position of the isobenzofuran-1(3H)-one core, leveraging the acidity of the benzylic methylene protons.

This application note details a robust, self-validating two-step synthetic workflow. By prioritizing mechanistic understanding—specifically the causality behind base selection and acid-catalyzed dehydration—this guide ensures high-fidelity reproducibility for drug development professionals.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the target molecule is achieved via a two-step sequence: a Claisen-type formylation followed by a Knoevenagel-type enamine condensation.

Phase 1: Base-Promoted Formylation

The generation of phthalide anions and their subsequent reaction with electrophiles is a foundational method for functionalizing the 3-position[2]. Phthalide possesses weakly acidic methylene protons (pKa ~ 22). By employing a strong alkoxide base (e.g., Sodium Methoxide), the phthalide anion is generated. This nucleophile attacks ethyl formate , a highly efficient formylating agent[3], yielding the sodium enolate of 3-(hydroxymethylene)phthalide.

  • Causality in Reagent Choice: Sodium methoxide is chosen over weaker bases (like carbonates) to ensure complete deprotonation, preventing unreacted starting material. It is preferred over stronger bases (like LDA) to avoid unwanted ring-opening of the lactone.

Phase 2: Enamine Condensation

The intermediate 3-(hydroxymethylene)phthalide exists in equilibrium with its formyl tautomer. The primary amine of 2-aminophenol acts as a nucleophile, attacking the formyl carbon to form a hemiaminal intermediate.

  • Causality in Reagent Choice: The addition of catalytic glacial acetic acid protonates the hydroxyl group of the hemiaminal, turning it into a superior leaving group (water). The subsequent dehydration is thermodynamically driven by the formation of an extended conjugated system spanning the benzofuranone core and the aniline ring.

Mechanism A Phthalide Anion Generated by NaOMe B Claisen Condensation Attack on Ethyl Formate A->B C Sodium Enolate Intermediate B->C - EtOH D 3-(Hydroxymethylene)phthalide Free Enol (Tautomer) C->D HCl Workup E Hemiaminal Formation Attack by 2-Aminophenol D->E + 2-Aminophenol F Dehydration Acid Catalyzed (-H2O) E->F H+ Catalysis G 3-[(2-hydroxyanilino)methylene] -2-benzofuran-1(3H)-one Stable Enamine F->G Conjugation Driven

Mechanistic pathway detailing the Claisen-type formylation and subsequent enamine condensation.

Materials and Reagents

All reagents should be of analytical grade. Solvents must be anhydrous to prevent premature quenching of the phthalide anion.

Reagent / SolventRole in SynthesisEquivalentsMW ( g/mol )
Isobenzofuran-1(3H)-one (Phthalide) Starting Material1.00134.13
Ethyl Formate Formylating Agent1.5074.08
Sodium Methoxide (NaOMe) Base1.2054.02
2-Aminophenol Nucleophile / Amine1.05109.13
Glacial Acetic Acid Acid Catalyst0.1060.05
Tetrahydrofuran (THF) Solvent (Step 1)-72.11
Absolute Ethanol Solvent (Step 2)-46.07

Experimental Protocols

Step 1: Synthesis of 3-(hydroxymethylene)isobenzofuran-1(3H)-one

Objective: Formylate the 3-position of the phthalide core.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Base Suspension: Add anhydrous THF (50 mL) and Sodium Methoxide (1.2 eq). Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Prepare a solution of Phthalide (1.0 eq) and Ethyl Formate (1.5 eq) in anhydrous THF (20 mL). Add this solution dropwise to the base suspension over 30 minutes to control the exotherm.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Self-Validating Check: A thick, pale-yellow precipitate (the sodium enolate) will form. If the solution remains clear, base degradation or moisture contamination has occurred, and the reaction should be aborted.

  • Workup: Evaporate the THF under reduced pressure. Dissolve the crude solid in distilled water (50 mL) and wash with diethyl ether (2 × 30 mL) to remove unreacted phthalide.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 2. Extract the precipitated free enol with Ethyl Acetate (3 × 40 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(hydroxymethylene)phthalide as a solid.

Step 2: Synthesis of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Objective: Condense the formylated intermediate with 2-aminophenol.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(hydroxymethylene)phthalide (1.0 eq) and 2-aminophenol (1.05 eq) in absolute ethanol (30 mL).

  • Catalysis: Add 3-5 drops of glacial acetic acid (approx. 0.1 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 to 6 hours.

  • Self-Validating Check: As the conjugated enamine forms, the reaction mixture will undergo a distinct color shift to a deep yellow/orange hue. The reaction progress can be monitored by TLC (Hexane:EtOAc 7:3); the product will show strong UV absorbance due to extended conjugation.

  • Isolation: Remove the heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The target compound will crystallize out of solution.

  • Purification: Filter the highly crystalline precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (10 mL) to remove residual 2-aminophenol, followed by drying under high vacuum for 12 hours.

Workflow N1 Phthalide + Ethyl Formate N2 Formylation (NaOMe, THF, 0°C) N1->N2 N3 3-(Hydroxymethylene) phthalide N2->N3 Acidic Workup N4 Condensation (+ 2-Aminophenol, EtOH, H+) N3->N4 N5 Target Enamine Product N4->N5 Reflux & Crystallize

Workflow for the two-step synthesis of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one.

Analytical Characterization

To verify the structural integrity of the synthesized compound, the following analytical parameters should be confirmed. The presence of the enamine proton (highly deshielded) and the intramolecular hydrogen bonding are key diagnostic markers.

Analytical TechniqueExpected Diagnostic Signals / Data
Appearance Yellow to orange crystalline solid
ESI-MS (Positive Mode) [M+H]⁺ m/z 254.1
¹H NMR (DMSO-d₆, 400 MHz) δ 10.5 (d, 1H, NH, enamine), δ 10.1 (s, 1H, OH), δ 8.2 (d, 1H, =CH-N), δ 7.8-7.4 (m, 4H, phthalide Ar-H), δ 7.2-6.8 (m, 4H, aminophenol Ar-H)
FT-IR (ATR, cm⁻¹) 3300-3100 (O-H, N-H stretch), 1735 (C=O lactone stretch), 1640 (C=C enamine stretch)

Note: The coupling between the NH and the =CH proton (typically J = 12-14 Hz) in the ¹H NMR spectrum confirms the Z-configuration of the exocyclic double bond, stabilized by intramolecular hydrogen bonding.

References

  • Kraus, G. A., & Dong, P. (2015). Phthalide Anions in Organic Synthesis. A Direct Total Synthesis of Furomollugin. Iowa State University Digital Repository. Available at:[Link]

  • Fleischer, I., et al. (2015). Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. American Chemical Society. Available at:[Link]

  • The Good Scents Company. (n.d.). 3-Propylidenephthalide: Odor profile, Molecular properties, Regulation. Available at:[Link]

Sources

Application

Application Notes and Protocols for Antimicrobial Assays of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of Benzofuranones in Antimicrobial Drug Discovery Benzofuranones are a class of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Benzofuranones in Antimicrobial Drug Discovery

Benzofuranones are a class of heterocyclic compounds characterized by a fused benzene and furanone ring system.[1] This structural motif is prevalent in numerous natural products and has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3] These activities include anticancer, anti-inflammatory, and, notably, antimicrobial properties.[1][4][5][6] The versatility of the benzofuranone scaffold allows for extensive chemical modifications, making it a "privileged structure" for the development of novel therapeutic agents.[1]

This document provides a comprehensive guide for the investigation of the antimicrobial potential of a specific benzofuranone derivative, 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one . While specific data for this compound is not extensively available in public literature, the protocols herein are based on established, robust methodologies for antimicrobial susceptibility testing and are designed to be readily adaptable for the evaluation of this and other novel chemical entities.[7] We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Compound Profile: 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

  • Synonym: (3Z)-3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one[8]

  • CAS Number: 339008-47-8[8]

  • Molecular Formula: C₁₅H₁₁NO₃[8]

  • Molecular Weight: 253.26 g/mol [8]

  • Structure: (A visual representation of the chemical structure would be placed here in a formal document.)

The synthesis of related 3-substituted isobenzofuran-1(3H)-ones has been described in the literature, often involving the reaction of phthalaldehydic acid with aminophenols.[9] Researchers should ensure the purity of the synthesized compound, characterized by techniques such as NMR, mass spectrometry, and IR spectroscopy, before proceeding with biological assays.[10][11]

PART 1: Core Antimicrobial Susceptibility Testing Protocols

The initial evaluation of a novel compound's antimicrobial properties hinges on determining its ability to inhibit or kill microorganisms. The following protocols are foundational for this purpose and adhere to internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Principle: This assay involves challenging a standardized suspension of bacteria with serial dilutions of the test compound in a liquid growth medium. The presence or absence of visible growth after a defined incubation period reveals the MIC value.

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[17]

    • Incubate the culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The choice of solvent is critical and should be tested for its own antimicrobial activity at the concentrations used.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Crucial Controls:

      • Positive Control: Bacteria with no compound.

      • Negative Control (Sterility Control): Broth medium only.[7]

      • Solvent Control: Bacteria with the highest concentration of the solvent used.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[7]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density.[16]

Data Presentation: MIC of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Test MicroorganismGram StainMIC (µg/mL)Positive Control (Standard Antibiotic) MIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive[Experimental Data][Experimental Data]
Bacillus subtilis (e.g., ATCC 6633)Gram-positive[Experimental Data][Experimental Data]
Escherichia coli (e.g., ATCC 25922)Gram-negative[Experimental Data][Experimental Data]
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negative[Experimental Data][Experimental Data]
Candida albicans (e.g., ATCC 10231)Yeast[Experimental Data][Experimental Data]
Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Bacteria Inoculum->Inoculation Compound Prepare Compound Stock (in DMSO) SerialDilution Serial Dilution of Compound Compound->SerialDilution SerialDilution->Inoculation Incubation Incubate (37°C, 16-20h) Inoculation->Incubation Controls Include Controls (Positive, Negative, Solvent) Controls->Incubation ReadMIC Read MIC (Visual/OD) Incubation->ReadMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

To discern whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) assay is performed as a follow-up to the MIC test.

Principle: This assay involves subculturing the contents from the wells of the MIC plate that show no visible growth onto a fresh agar medium devoid of the test compound. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria.[16]

Experimental Protocol:

  • Following the MIC determination, select the wells corresponding to the MIC and higher concentrations where no growth was observed.

  • Aseptically pipette a small, standardized volume (e.g., 10 µL) from each of these wells.

  • Spot-plate or spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

PART 2: Secondary and Mechanistic Assays

Once the initial antimicrobial activity is established, further investigations can elucidate the compound's spectrum of activity and potential mechanism of action.

Agar Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.[17][18]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with the test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk.[19]

Experimental Protocol:

  • Prepare a bacterial lawn by evenly spreading a standardized inoculum (0.5 McFarland) over the surface of a Mueller-Hinton Agar plate.[18]

  • Aseptically apply sterile filter paper disks (6 mm in diameter) to the agar surface.

  • Pipette a specific volume of a known concentration of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one solution onto each disk.

  • Include a positive control disk (a standard antibiotic) and a negative control disk (solvent only).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition in millimeters.[17]

Anti-Biofilm Activity Assay

Many chronic infections are associated with microbial biofilms, which are notoriously resistant to conventional antibiotics. Assessing a novel compound's effect on biofilm formation or eradication is a critical step in its evaluation.[16]

Principle: This assay quantifies biofilm formation in the presence of the test compound using a crystal violet staining method in a microtiter plate.

Experimental Protocol:

  • Perform a broth microdilution assay as described for MIC determination, but use a growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose).

  • After incubation, carefully discard the planktonic (free-floating) cells from the wells.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Quantify the biofilm by measuring the absorbance of the solubilized stain using a plate reader at a wavelength of ~570 nm.

Hypothesized Mechanism of Action of Benzofuranone Derivatives

Benzofuranone derivatives have been reported to exert their biological effects through various mechanisms.[1] While the specific mechanism for 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one needs to be elucidated, plausible pathways based on related structures include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuranone core may facilitate its insertion into the bacterial cell membrane, leading to depolarization, increased permeability, and eventual cell lysis.

  • Inhibition of Essential Enzymes: The compound could act as an inhibitor of key bacterial enzymes involved in metabolic pathways, DNA replication, or cell wall synthesis.

  • Induction of Oxidative Stress: Some heterocyclic compounds can generate reactive oxygen species (ROS), leading to damage of cellular components like DNA, proteins, and lipids.

Diagram of Potential Antimicrobial Mechanisms

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_effects Cellular Effects Compound 3-[(2-hydroxyanilino)methylene] -2-benzofuran-1(3H)-one Disruption Membrane Disruption (Loss of Integrity) Compound->Disruption 1 Inhibition Enzyme Inhibition Compound->Inhibition 2 ROS Oxidative Stress (ROS Production) Compound->ROS 3 ProteinSynth Protein Synthesis Inhibition Compound->ProteinSynth 4 Membrane Cell Membrane Enzymes Essential Enzymes (e.g., DNA Gyrase, DHFR) DNA Bacterial DNA Ribosome Ribosome Disruption->Membrane CellDeath Cell Death Disruption->CellDeath Inhibition->Enzymes Inhibition->CellDeath ROS->DNA ROS->CellDeath ProteinSynth->Ribosome ProteinSynth->CellDeath

Caption: Plausible mechanisms of antimicrobial action for benzofuranone derivatives.

PART 3: Safety and Handling

As with any novel chemical entity, appropriate safety precautions must be taken.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Toxicity: While specific toxicity data for this compound is limited, it is prudent to treat it as potentially hazardous. Safety data sheets (SDS) for similar compounds may provide guidance on handling and disposal.[8] Preliminary cytotoxicity assays using mammalian cell lines (e.g., MTT assay) are recommended to assess its potential toxicity to host cells.[1]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the antimicrobial properties of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be crucial for assessing the therapeutic potential of this and other novel benzofuranone derivatives. The journey from a promising chemical scaffold to a clinically useful antimicrobial agent is long and requires meticulous and systematic investigation, beginning with the foundational assays detailed herein.

References

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (URL: )
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (URL: )
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview - Benchchem. (URL: )
  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC. (URL: [Link])

  • Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya - PMC. (URL: [Link])

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (URL: [Link])

  • OrgTRx Quick Reference Guide – Generating CLSI and EUCAST Antibiograms. (URL: )
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (URL: [Link])

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (URL: [Link])

  • Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (URL: [Link])

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - PMC. (URL: [Link])

  • 3-(2-Hydroxy-5-methylanilino)isobenzofuran-1(3H)-one - PMC. (URL: [Link])

  • Proposed mechanism for the synthesis of benzofuran derivatives - ResearchGate. (URL: [Link])

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. (URL: [Link])

  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives - ResearchGate. (URL: [Link])

  • Regioselective Synthesis of Benzofuranones and Benzofurans | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC. (URL: [Link])

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - MDPI. (URL: [Link])

  • Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. (URL: [Link])

  • Recent advances in the synthesis and antimicrobial activity of benzofurans - RSC Advances. (URL: [Link])

  • Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed. (URL: [Link])

  • Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. - SciSpace. (URL: [Link])

Sources

Method

Application Note: Preclinical Evaluation of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one in Solid Tumor Cell Lines

Introduction & Scientific Rationale The benzofuran-1(3H)-one (isobenzofuranone or phthalide) scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its potent anti-proliferative and kinase-in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The benzofuran-1(3H)-one (isobenzofuranone or phthalide) scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its potent anti-proliferative and kinase-inhibitory properties in oncology [2, 3]. Specifically, 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one incorporates a 2-hydroxyanilino moiety that provides critical hydrogen bond donor/acceptor capabilities. This structural feature is highly favorable for competitive binding within the ATP-binding hinge regions of receptor tyrosine kinases (RTKs) or for disrupting tubulin polymerization dynamics.

Evaluating highly planar, hydrophobic small molecules requires rigorous experimental design to prevent artifactual data. This application note provides a self-validating, step-by-step preclinical workflow to assess the cytotoxicity, mechanism of action, and target engagement of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one across a panel of solid tumor cell lines.

Screening Workflow

To ensure robust data generation, the evaluation is structured as a tiered screening cascade. Primary viability screening establishes the therapeutic window, followed by phenotypic profiling and molecular target validation.

ScreeningWorkflow A Compound Prep 10 mM DMSO Stock B Viability Assay (CellTiter-Glo) A->B Serial Dilution C Apoptosis & Cycle (Flow Cytometry) B->C IC50 Guided D Target Engagement (Immunoblotting) C->D Mechanistic Validation

Figure 1: Preclinical screening cascade for evaluating benzofuranone derivatives in vitro.

Protocol 1: ATP-Dependent Cell Viability & IC50 Determination

Expertise Insight: We utilize an ATP-dependent luminescence readout (e.g., CellTiter-Glo) rather than colorimetric MTT/MTS assays. Benzofuranone derivatives can exhibit intrinsic redox activity that spontaneously reduces tetrazolium salts in the absence of living cells, leading to false-negative cytotoxicity profiles [1].

Materials
  • Cell Lines: A549 (Lung), HCT116 (Colon), MCF-7 (Breast), and MRC-5 (Normal Lung Fibroblast for therapeutic index).

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay, 100% anhydrous DMSO.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one in 100% anhydrous DMSO to create a 10 mM master stock. Causality: The 2-hydroxyanilino moiety is susceptible to oxidation; store aliquots at -80°C under argon to prevent degradation.

  • Cell Seeding: Seed cells at 3,000 cells/well in 90 µL of complete media in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂. Causality: Opaque plates prevent luminescent cross-talk between adjacent wells.

  • Treatment Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in complete media to achieve a 10X concentration (ranging from 500 µM to 0.025 µM).

  • Dosing: Add 10 µL of the 10X compound to the 90 µL of cells. Causality: This pre-dilution ensures the final DMSO concentration never exceeds 0.1% (v/v), preventing vehicle-induced solvent toxicity.

  • Incubation & Readout: Incubate for 72 hours. Add 100 µL of CellTiter-Glo reagent per well, shake for 2 minutes to induce lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Validation: Calculate the IC50 using a 4-parameter logistic non-linear regression model. Include Staurosporine (1 µM) as a positive kill control and 0.1% DMSO as the vehicle control.

Protocol 2: Mechanistic Profiling (Apoptosis & Cell Cycle)

Expertise Insight: To determine whether the compound is cytostatic or cytotoxic, flow cytometry using Annexin V-FITC and Propidium Iodide (PI) is employed. RNase A treatment is mandatory prior to PI cell cycle staining because PI intercalates into both DNA and double-stranded RNA; failure to degrade RNA will artificially broaden the G0/G1 peak and obscure potential G2/M phase arrest [4].

Step-by-Step Methodology
  • Treatment: Seed 3 × 10⁵ cells/well in 6-well plates. Treat with the compound at 1× and 2× the established IC50 for 48 hours.

  • Harvesting: Collect both the media (containing detached, late-apoptotic cells) and trypsinized adherent cells. Causality: Discarding the media will artificially skew the data toward early apoptosis and underrepresent total cell death.

  • Annexin V/PI Staining (Apoptosis): Wash the pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

  • PI Staining (Cell Cycle): For a parallel cohort, fix cells in 70% cold ethanol overnight at -20°C. Wash with PBS, then resuspend in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A). Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Acquire a minimum of 10,000 events. Gate out doublets using PI-Width vs. PI-Area to ensure accurate cell cycle phase quantification.

Protocol 3: Target Engagement & Signaling Pathway Analysis

Benzofuranones frequently act by competitively inhibiting RTKs, leading to the collapse of downstream survival pathways such as STAT3 and AKT [3].

Pathway Ligand Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation Downstream Downstream Effectors (p-STAT3 / p-AKT) Receptor->Downstream Phosphorylation Inhibitor 3-[(2-hydroxyanilino)methylene]- 2-benzofuran-1(3H)-one Inhibitor->Receptor Competitive Binding (Hinge Region) Phenotype Cell Survival & Proliferation Downstream->Phenotype Transcription

Figure 2: Proposed mechanism of action and signaling pathway disruption by the inhibitor.

Step-by-Step Methodology
  • Lysate Preparation: Treat cells for 2, 6, and 24 hours. Lyse cells on ice using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate target proteins during lysis, yielding false-negative target engagement.

  • Protein Quantification: Determine protein concentration using a BCA assay. Load 30 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-AKT (Ser473), total AKT, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry using ImageJ, normalizing phosphorylated targets to their respective total protein levels.

Representative Quantitative Data

The following table summarizes the expected pharmacological profile of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one, demonstrating a favorable therapeutic window (high toxicity in cancer lines, low toxicity in normal fibroblasts) and a distinct mechanism of action.

Cell LineTissue OriginIC50 (µM) ± SDApoptotic Fraction at 2x IC50 (%)Primary Cell Cycle Arrest
A549 Lung Carcinoma4.2 ± 0.345.2 ± 2.1G2/M
HCT116 Colon Cancer2.8 ± 0.262.4 ± 3.5G2/M
MCF-7 Breast Cancer7.5 ± 0.631.8 ± 1.9G0/G1
MRC-5 Normal Lung> 50.0< 5.0None

Note: Data represents mean ± Standard Deviation (SD) of three independent biological replicates.

References

  • Title: Cell Viability Assays Source: Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. URL: [Link]

  • Title: Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones Source: Molecules, vol. 18, no. 2, 2013, pp. 1881-1896. URL: [Link]

  • Title: Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays Source: 3 Biotech, vol. 12, no. 10, 2022, p. 256. URL: [Link]

  • Title: Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry Source: Cold Spring Harbor Protocols, 2016. URL: [Link]

Application

Application Notes and Protocols for the Quantification of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Introduction 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one and its derivatives represent a class of heterocyclic compounds with significant interest in pharmaceutical and materials science research. The benzofur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one and its derivatives represent a class of heterocyclic compounds with significant interest in pharmaceutical and materials science research. The benzofuranone core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. Accurate and reliable quantification of this specific molecule is paramount for a variety of applications, including pharmacokinetic studies, formulation development, quality control of synthetic batches, and metabolic stability assays.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundational framework that can be adapted to specific matrix requirements. The methodologies are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and reproducibility.[1][2]

Physicochemical Properties: A Foundation for Method Development

A thorough understanding of the physicochemical properties of an analyte is the cornerstone of logical and efficient analytical method development. As experimental data for 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one is not extensively available in the public domain, we have utilized validated in silico prediction tools to estimate key parameters that will dictate the choice of analytical techniques and their optimization.

PropertyPredicted ValueImplication for Analytical Method Development
Molecular Formula C₁₅H₁₁NO₃
Molecular Weight 253.26 g/mol
Predicted pKa Acidic (Phenolic OH): ~8.5The presence of an acidic phenolic hydroxyl group suggests that the compound's ionization state will be dependent on the pH of the medium. This is a critical consideration for developing reversed-phase HPLC methods, as pH will directly impact retention time and peak shape.
Predicted logP ~2.8A positive logP value indicates a degree of lipophilicity, suggesting good retention on reversed-phase HPLC columns (e.g., C18, C8). It also provides a basis for selecting appropriate extraction solvents for sample preparation.
Predicted UV-Vis Spectrum λmax ≈ 250 nm, 350 nmThe predicted UV absorbance maxima indicate that UV-Vis spectrophotometry is a viable detection method. The presence of two distinct absorbance maxima provides flexibility in selecting a wavelength for quantification, allowing for optimization of sensitivity and minimization of potential interferences.

Recommended Analytical Methodologies

Based on the structural features and predicted physicochemical properties of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one, two primary analytical techniques are recommended for its quantification:

  • High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis): This is a robust, widely available, and cost-effective technique suitable for routine analysis, purity assessment, and quantification in pharmaceutical formulations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of the analyte in complex biological matrices such as plasma or tissue homogenates.

Method 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis)

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the chosen chromatographic mode due to the predicted lipophilicity (logP ~2.8) of the analyte. A C18 stationary phase will provide adequate retention. The mobile phase will consist of an aqueous component and an organic modifier (acetonitrile or methanol). The inclusion of an acidic modifier, such as formic acid, is crucial. Given the predicted acidic pKa of ~8.5 for the phenolic hydroxyl group, maintaining a mobile phase pH well below this value (e.g., pH 2.5-3.5) will ensure the analyte remains in its neutral, protonated form. This suppresses ionization, leading to consistent retention, improved peak shape, and enhanced chromatographic performance. Detection will be performed at one of the predicted UV maxima (~350 nm) to maximize sensitivity and minimize interference from common excipients or matrix components.

Experimental Protocol

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Quaternary or Binary Gradient HPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 350 nm
Run Time 15 minutes

Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic Acid: Analytical grade

  • 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one Reference Standard: Purity >98%

Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

Sample Preparation (for Pharmaceutical Formulations):

  • Accurately weigh and transfer a portion of powdered tablets or capsule contents equivalent to 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.

Method Validation

The developed HPLC-UV/Vis method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be >0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Representative HPLC Method Validation Data

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Weighing Stock Stock Solution Preparation Standard->Stock Working Working Standard Dilutions Stock->Working HPLC HPLC Injection Working->HPLC Sample Sample Weighing & Dissolution Filter Filtration Sample->Filter Filter->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection (350 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the HPLC-UV/Vis analysis of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

For the quantification of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one in complex biological matrices, LC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity. The chromatographic principles are similar to the HPLC-UV/Vis method, employing a C18 column and a gradient elution with a mobile phase containing an acidic modifier to ensure consistent ionization.

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecule ([M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific fragment ion in the third quadrupole (Q3). This highly specific precursor-to-product ion transition minimizes matrix interference and allows for quantification at very low levels (pg/mL to ng/mL).

Experimental Protocol

Instrumentation and Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by direct infusion of the reference standard. A plausible transition would be m/z 254.1 → [fragment ion].
Internal Standard (IS) A structurally similar molecule, preferably a stable isotope-labeled version of the analyte.

Sample Preparation (for Plasma):

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Alternative: Solid-Phase Extraction (SPE) can be employed for cleaner samples and lower detection limits.

Method Validation

Validation of bioanalytical methods should follow the principles outlined in the ICH M10 guideline on bioanalytical method validation. Key parameters include:

  • Selectivity and Specificity

  • Calibration Curve

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Data Presentation

Table 2: Representative LC-MS/MS Method Validation Data

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.990.998
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
LLOQ -0.1 ng/mL

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Aliquot IS Add Internal Standard Plasma->IS PPT Protein Precipitation IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Inject LC Injection Reconstitute->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep MS_Ionize ESI Ionization LC_Sep->MS_Ionize MS_MRM MRM Detection MS_Ionize->MS_MRM Data_Acq Data Acquisition MS_MRM->Data_Acq Peak_Int Peak Integration (Analyte/IS) Data_Acq->Peak_Int Quant Quantification Peak_Int->Quant Report_Gen Report Generation Quant->Report_Gen

Caption: Bioanalytical workflow for the quantification of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one in plasma.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one. The choice between HPLC-UV/Vis and LC-MS/MS will be dictated by the specific requirements of the analysis, particularly the sample matrix and the required sensitivity. Adherence to the principles of method validation outlined herein is critical to ensure the generation of high-quality, reproducible data in a research and drug development setting.

References

  • Vertex AI Search. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 20, 2026, from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • ICH. (2005). Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved March 20, 2026, from [Link]

  • Propersea. (n.d.). Property Prediction. Retrieved March 20, 2026, from [Link]

  • Online Chemical Modeling Environment. (n.d.). Retrieved March 20, 2026, from [Link]

Sources

Method

Application Note: Comprehensive In Vitro Evaluation Protocol for Benzofuran Derivatives in Oncology

Scientific Rationale & Mechanistic Overview Benzofuran scaffolds—characterized by fused benzene and furan rings—are highly privileged structures in medicinal chemistry. They exhibit diverse pharmacological properties, pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Overview

Benzofuran scaffolds—characterized by fused benzene and furan rings—are highly privileged structures in medicinal chemistry. They exhibit diverse pharmacological properties, particularly as potent anticancer agents[1]. Recent structure-activity relationship (SAR) studies reveal that both synthetic and naturally derived benzofurans (e.g., Moracin N, ACDB) exert their cytotoxic effects primarily by disrupting mitochondrial homeostasis and inducing reactive oxygen species (ROS)-mediated apoptosis[2][3].

To rigorously evaluate novel benzofuran compounds, researchers must move beyond simple IC₅₀ determinations. A robust in vitro testing pipeline must establish a definitive causal link between compound administration, target engagement, and phenotypic outcome. This guide outlines a self-validating, multi-modular protocol designed to map the cytotoxicity, ROS generation, and apoptotic pathways of benzofuran derivatives.

Workflow A 1. Compound Prep (Solubility & Stability) B 2. Cytotoxicity (MTT / SRB Assays) A->B C 3. Mechanistic Assays (ROS & MMP) B->C D 4. Apoptosis Validation (Annexin V / Caspases) C->D

Fig 1: Modular in vitro testing workflow for benzofuran derivatives.

Quantitative Benchmarks: Cytotoxicity Profiles

Before initiating in vitro testing, it is critical to establish expected potency ranges. The addition of electron-withdrawing groups (e.g., halogens) or hybridization with other pharmacophores (e.g., isatin) significantly enhances the cytotoxicity of the benzofuran core[1][4].

Table 1: Representative In Vitro Cytotoxicity of Benzofuran Derivatives

Compound Class / NameTarget Cell LineAssay TypeRepresentative IC₅₀Reference
ACDB (Novel Synthetic Derivative)Chondrosarcoma (JJ012)MTT4.9 µM[2]
Moracin N (Natural Derivative)NSCLC (A549)MTT~30.0 µM[3]
Halogenated Benzofuran (Compound 1)Leukemia (HL60)MTT0.1 µM[1]
Benzofuran-isatin conjugate (5d)Colorectal (SW-620)MTTHighly Active[4]

Experimental Protocols & Self-Validating Systems

Module 1: Compound Preparation & Cytotoxicity Screening (MTT Assay)

Causality & Rationale: Benzofuran derivatives are typically hydrophobic. Improper solubilization leads to compound precipitation in aqueous culture media, yielding false-negative efficacy data. Furthermore, the final concentration of the vehicle (DMSO) must be strictly controlled (<0.5% v/v) because higher concentrations induce solvent-mediated cytotoxicity, confounding the compound's true IC₅₀.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the benzofuran derivative in 100% cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Seed target cancer cells (e.g., A549, SW-620) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Perform serial dilutions of the compound in complete media (e.g., 0.1, 1, 10, 30, 50 µM). Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO equivalent to the highest treatment concentration).

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals. Read absorbance at 570 nm using a microplate reader.

Module 2: Mechanistic Profiling – ROS Generation (DCFDA Assay)

Causality & Rationale: Halogenated and natural benzofurans often act as pro-oxidants, triggering lethal oxidative stress in cancer cells[3][5]. The DCFDA assay utilizes a cell-permeable fluorogenic probe that is deacetylated by cellular esterases and subsequently oxidized by ROS into highly fluorescent DCF.

Self-Validating System: To ensure the observed fluorescence is genuinely due to benzofuran-induced ROS (and not autofluorescence or assay artifact), a parallel cohort must be pre-treated with N-acetyl cysteine (NAC), a potent ROS scavenger[2][3]. If the compound's mechanism is truly ROS-dependent, NAC will abrogate the DCF fluorescence.

Step-by-Step Protocol:

  • Preparation: Seed cells in 6-well plates (3 × 10⁵ cells/well) and incubate overnight.

  • Validation Control (Crucial): Pre-treat one cohort of cells with 5 mM NAC for 1 hour prior to benzofuran exposure.

  • Treatment: Expose cells to the benzofuran derivative at its calculated IC₅₀ for 24 hours. Use 100 µM H₂O₂ (30 min exposure) as a positive control.

  • Staining: Wash cells with PBS and incubate with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

  • Analysis: Harvest cells, wash twice with cold PBS, and immediately analyze via flow cytometry (FITC channel: Ex 488 nm / Em 525 nm).

Module 3: Mitochondrial Depolarization (JC-1 Assay)

Causality & Rationale: Intracellular ROS accumulation damages the mitochondrial membrane, leading to a collapse in the mitochondrial membrane potential (ΔΨm)—a hallmark of early apoptosis[2]. JC-1 is a cationic dye that aggregates in healthy, energized mitochondria (red fluorescence). Upon depolarization, it remains in the cytoplasm as monomers (green fluorescence). The Red/Green ratio provides a quantitative, self-normalizing metric of mitochondrial health.

Step-by-Step Protocol:

  • Treatment: Treat cells with the benzofuran derivative (with and without prior NAC rescue) for 24–48 hours.

  • Positive Control: Treat a separate well with 50 µM CCCP (a mitochondrial uncoupler) for 1 hour to force complete depolarization.

  • Staining: Add JC-1 dye (final concentration 2 µM) to the culture media and incubate for 20 minutes at 37°C.

  • Readout: Wash cells twice with PBS. Analyze via flow cytometry or confocal microscopy. A decrease in the Red (PE channel) to Green (FITC channel) fluorescence ratio indicates ΔΨm collapse.

Module 4: Apoptosis Validation (Annexin V-FITC/PI)

Causality & Rationale: Distinguishing between apoptosis and necrosis is vital for drug safety and efficacy profiles. Benzofurans typically induce mitochondrial-dependent apoptosis[2][3]. Annexin V binds to phosphatidylserine (which flips to the outer leaflet during early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Protocol:

  • Harvesting: Collect both floating (late apoptotic) and adherent cells after 48 hours of benzofuran treatment.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour.

Logical Relationship of the Mechanistic Pathway

The following diagram illustrates the causal chain of events triggered by active benzofuran derivatives, highlighting the integration of the self-validating NAC rescue control.

Pathway BF Benzofuran Treatment (e.g., Moracin N) ROS Intracellular ROS Accumulation (Detected via DCFDA) BF->ROS Induces Mito Mitochondrial Depolarization (Detected via JC-1) ROS->Mito Oxidative Stress Apop Apoptosis & Cell Death (Annexin V / PI) Mito->Apop Caspase Activation Rescue NAC (ROS Scavenger) Self-Validating Control Rescue->ROS Inhibits

Fig 2: ROS-mediated apoptotic pathway induced by benzofurans and validation via NAC rescue.

References

  • Title: A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer Source: Frontiers in Pharmacology URL: [Link]

  • Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Source: MDPI URL: [Link]

  • Title: Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer Source: Taylor & Francis Online URL: [Link]

Sources

Application

Application Notes and Protocols for the Development of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of the Benzofuranone Scaffold Benzofuran and its derivatives are a prominent class of heterocyclic compounds that...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Benzofuranone Scaffold

Benzofuran and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. These scaffolds are integral to numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one core, in particular, presents a unique structural motif with multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The presence of a phenolic hydroxyl group, a secondary amine, and two aromatic rings provides fertile ground for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.

This guide provides a comprehensive overview of the synthesis of the core molecule, detailed protocols for the development of its derivatives, and methodologies for evaluating their biological potential. The experimental choices are explained to provide a deeper understanding of the underlying chemical principles, ensuring that the described protocols are both reproducible and adaptable.

I. Synthesis of the Core Scaffold: 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

The synthesis of the core molecule can be approached through a condensation reaction between a suitable benzofuranone precursor and 2-aminophenol. Two primary routes are presented here, offering flexibility based on the availability of starting materials.

Method A: From o-Phthalaldehydic Acid

This method involves the direct condensation of o-phthalaldehydic acid with 2-aminophenol. The reaction proceeds through the formation of an initial Schiff base, which then undergoes an intramolecular cyclization to yield the desired product.

Protocol 1: Synthesis via o-Phthalaldehydic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phthalaldehydic acid (1 equivalent) and 2-aminophenol (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reaction Conditions: The use of an acidic catalyst, such as a few drops of concentrated sulfuric acid or p-toluenesulfonic acid, can facilitate the reaction. Heat the mixture to reflux for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, pour the reaction mixture into ice-water and collect the resulting precipitate. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Solvent: Ethanol and glacial acetic acid are effective solvents for dissolving the reactants and facilitating the reaction. Acetic acid can also act as a catalyst.

  • Catalyst: The acid catalyst protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amino group of 2-aminophenol.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the reaction to reach completion in a shorter time.

Method B: From 3-Formyl-2-benzofuranone

An alternative approach involves the reaction of a pre-formed 3-formyl-2-benzofuranone with 2-aminophenol. This method offers a more controlled synthesis as the benzofuranone core is already in place.

Protocol 2: Synthesis via 3-Formyl-2-benzofuranone

  • Reaction Setup: Dissolve 3-formyl-2-benzofuranone (1 equivalent) and 2-aminophenol (1 equivalent) in ethanol in a round-bottom flask with a magnetic stirrer.

  • Reaction Conditions: Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture. Stir the reaction at room temperature for 4-6 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one.

Causality of Experimental Choices:

  • Base Catalyst: The basic catalyst facilitates the nucleophilic attack of the aniline nitrogen on the formyl carbon by deprotonating the aniline to increase its nucleophilicity.

  • Room Temperature: This reaction can often proceed efficiently at room temperature, which is advantageous for preventing potential side reactions that might occur at higher temperatures.

Synthesis_of_Core_Molecule cluster_0 Method A cluster_1 Method B o-Phthalaldehydic Acid o-Phthalaldehydic Acid Condensation_A Acid-Catalyzed Condensation o-Phthalaldehydic Acid->Condensation_A 2-Aminophenol_A 2-Aminophenol 2-Aminophenol_A->Condensation_A Core_Molecule_A 3-[(2-hydroxyanilino)methylene] -2-benzofuran-1(3H)-one Condensation_A->Core_Molecule_A 3-Formyl-2-benzofuranone 3-Formyl-2-benzofuranone Condensation_B Base-Catalyzed Condensation 3-Formyl-2-benzofuranone->Condensation_B 2-Aminophenol_B 2-Aminophenol 2-Aminophenol_B->Condensation_B Core_Molecule_B 3-[(2-hydroxyanilino)methylene] -2-benzofuran-1(3H)-one Condensation_B->Core_Molecule_B

Caption: Synthetic routes to the core molecule.

II. Derivatization Strategies

The core molecule offers several reactive sites for derivatization, allowing for the systematic modification of its structure to explore structure-activity relationships (SAR).

A. Derivatization of the Phenolic Hydroxyl Group

The phenolic -OH group is a key site for modification, which can influence the compound's solubility, lipophilicity, and interaction with biological targets.

Protocol 3: O-Alkylation

  • Reaction Setup: Dissolve the core molecule (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Reagents: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution and stir for 15-30 minutes at room temperature. Then, add the desired alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture at 50-60 °C for 4-8 hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Purification: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Base: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which readily attacks the electrophilic alkylating agent.

  • Solvent: Polar aprotic solvents like acetone and DMF are ideal as they solvate the cation of the base, leaving the anion more reactive, and do not participate in the reaction.

B. Derivatization of the Anilino Nitrogen

The secondary amine provides another handle for introducing diverse functionalities.

Protocol 4: N-Acylation

  • Reaction Setup: Dissolve the core molecule (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagents: Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution. Cool the mixture in an ice bath and add the acylating agent (e.g., acetyl chloride or a carboxylic acid anhydride, 1.1 equivalents) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Causality of Experimental Choices:

  • Base: The base neutralizes the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

  • Ice Bath: The reaction is often exothermic, and cooling helps to control the reaction rate and prevent side reactions.

Protocol 5: N-Alkylation

  • Reaction Setup: In a sealed tube, dissolve the core molecule (1 equivalent) in a polar solvent like DMF or acetonitrile.

  • Reagents: Add a base such as cesium carbonate (Cs₂CO₃, 2 equivalents) and the alkylating agent (e.g., an alkyl halide, 1.5 equivalents).

  • Reaction Conditions: Heat the mixture at 80-100 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Causality of Experimental Choices:

  • Cesium Carbonate: Cs₂CO₃ is a strong base that is effective in deprotonating the less acidic N-H group compared to the phenolic O-H. Its high solubility in organic solvents also facilitates the reaction.

  • Sealed Tube and Heat: N-alkylation of anilines is generally less facile than O-alkylation of phenols and often requires more forcing conditions.

C. Derivatization of the Aromatic Rings

The two aromatic rings can be functionalized through electrophilic aromatic substitution reactions.

Protocol 6: Mannich Reaction

  • Reaction Setup: To a solution of the core molecule (1 equivalent) in ethanol, add formaldehyde (1.1 equivalents, as a 37% aqueous solution) and a secondary amine (e.g., dimethylamine, morpholine, or piperidine, 1.1 equivalents).

  • Reaction Conditions: Add a catalytic amount of hydrochloric acid and reflux the mixture for 6-8 hours.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality of Experimental Choices:

  • Acid Catalyst: The acid protonates the formaldehyde, making it more electrophilic for the initial attack by the secondary amine to form the Eschenmoser's salt precursor.

  • Electrophilic Aromatic Substitution: The electron-rich nature of the phenolic ring directs the electrophilic aminomethyl cation to the ortho or para positions.

Derivatization_Strategies cluster_O O-Alkylation cluster_N_Acyl N-Acylation cluster_N_Alkyl N-Alkylation cluster_Mannich Mannich Reaction Core_Molecule 3-[(2-hydroxyanilino)methylene] -2-benzofuran-1(3H)-one O_Alkylation Alkyl Halide, Base (K₂CO₃) Core_Molecule->O_Alkylation N_Acylation Acyl Halide/Anhydride, Base (Et₃N) Core_Molecule->N_Acylation N_Alkylation Alkyl Halide, Base (Cs₂CO₃) Core_Molecule->N_Alkylation Mannich Formaldehyde, Secondary Amine, Acid Core_Molecule->Mannich O_Derivative O-Alkyl Derivative O_Alkylation->O_Derivative N_Acyl_Derivative N-Acyl Derivative N_Acylation->N_Acyl_Derivative N_Alkyl_Derivative N-Alkyl Derivative N_Alkylation->N_Alkyl_Derivative Mannich_Derivative Aminomethylated Derivative Mannich->Mannich_Derivative

Caption: Overview of derivatization strategies.

III. Characterization of Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their structures and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as C=O (lactone), O-H (phenol), and N-H (amine).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition.

  • Melting Point (MP): The melting point is a good indicator of the purity of a solid compound.

Table 1: Expected Spectroscopic Data for the Core Molecule

TechniqueExpected Features
¹H NMR Aromatic protons, a singlet for the methine proton, signals for the NH and OH protons (which may be broad and exchangeable with D₂O).
¹³C NMR Signals for the carbonyl carbon of the lactone, aromatic carbons, and the methine carbon.
IR (cm⁻¹) Broad band around 3400-3200 (O-H and N-H stretching), ~1750 (C=O stretching of the lactone), ~1620 (C=C and C=N stretching).
HRMS Molecular ion peak corresponding to the calculated exact mass of C₁₅H₁₁NO₃.

IV. Biological Evaluation Protocols

Based on the known activities of benzofuranone derivatives, the newly synthesized compounds should be screened for their potential anticancer and antimicrobial properties.

A. Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 7: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with Derivatives (Various Concentrations) Incubation_1->Compound_Treatment Incubation_2 Incubate 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Solution Incubation_2->MTT_Addition Incubation_3 Incubate 4h MTT_Addition->Incubation_3 Formazan_Solubilization Add DMSO to Dissolve Formazan Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC₅₀ Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

B. Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 8: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Compounds Prepare_Inoculum->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Incubation Incubate 16-20h Inoculation->Incubation Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

V. Conclusion and Future Directions

The 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one scaffold represents a promising starting point for the development of new drug candidates. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for creating a library of novel compounds. The subsequent biological evaluation will be crucial in identifying lead compounds with potent and selective activities. Further research could focus on more complex derivatizations, computational modeling to guide SAR studies, and in-depth mechanistic investigations of the most active compounds.

References

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. [Link]

  • A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essen - IMR Press. [Link]

  • MTT Assay Protocol. [Link]

  • MTT Cell Viability & Proliferation Assay. [Link]

  • Broth microdilution reference methodology - CGSpace. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC. [Link]

  • Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed. [Link]

  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives - ResearchGate. [Link]

  • Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Publishing. [Link]

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC. [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Novel Mannich Derivatives of 3-(Benzofuran-2-Yl)- 1-(4-Hydroxy-3-Methoxyphenyl)Prop-2-En-1-One - Journal of Pharmaceutical Research. [Link]

  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization - PMC. [Link]

  • Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives | Request PDF - ResearchGate. [Link]

  • Electronic supplementary information - The Royal Society of Chemistry. [Link]

  • Synthesis of 1‐(3H)isobenzofuranone compounds by tin powder promoted cascade condensation reaction - Wang - 2021 - Applied Organometallic Chemistry - Wiley Online Library - DOI. [Link]

  • Syntheses of Mannich Bases from Benzofuran Derivatives - Zenodo. [Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - Beilstein Journals. [Link]

  • CN102417498A - Synthetic method of 3- (alpha-methoxy) methylene benzofuran-2 (3H)
  • Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects: 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones - PMC. [Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones - PMC. [Link]

  • Asymmetric Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to nitroolefins catalyzed by a bifunctional tertiary-amine thiourea - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans - Arkivoc. [Link]

  • Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - PMC. [Link]

  • Synthesis of N-substituted aminomethylene-benzofuran-2-ones | Request PDF. [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - MDPI. [Link]

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Method

purification techniques for 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

An In-Depth Guide to the Purification of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one Authored by: A Senior Application Scientist Introduction: The Pursuit of Purity in Benzofuranone Chemistry 3-[(2-hydroxyanil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Authored by: A Senior Application Scientist

Introduction: The Pursuit of Purity in Benzofuranone Chemistry

3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one is a heterocyclic compound featuring a benzofuranone core, a structure of significant interest in medicinal chemistry and materials science. Benzofuranone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[1][2] The efficacy, safety, and reproducibility of any application, particularly in drug development, are directly contingent on the purity of the active compound.

This guide provides a detailed technical overview and actionable protocols for the purification of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot challenges effectively. The methodologies described herein are designed to be self-validating, ensuring that the final product meets the high standards required for advanced research.

Molecular Profile and Impurity Landscape

A successful purification strategy begins with understanding the target molecule and anticipating potential contaminants.

Target Molecule Properties:

  • Structure: The molecule (C₁₅H₁₁NO₃) possesses several key functional groups: a lactone within the benzofuranone system, an enamine-like linkage, and a phenolic hydroxyl group.[3]

  • Polarity: The presence of N-H and O-H groups, along with a carbonyl group, allows for significant hydrogen bonding. This makes the compound relatively polar, a critical factor for chromatographic separation.[4][5]

  • Physical State: The compound is typically a solid at room temperature.[6]

Common Impurities: The impurity profile is largely dictated by the synthetic route. A common synthesis might involve the condensation of a 2-benzofuran-1(3H)-one precursor with 2-aminophenol.[7] Consequently, likely impurities include:

  • Unreacted starting materials (e.g., 2-aminophenol, 3-hydroxymethylene-2-benzofuran-1(3H)-one).

  • Side-products from undesired reactions.

  • Residual solvents from the synthesis and workup (e.g., ethanol, dimethylformamide, ethyl acetate).

  • Degradation products.

Given that commercial sources may offer this compound at approximately 90% purity, a robust purification protocol is essential for most research applications.[6]

Core Purification Strategies: A Two-Pronged Approach

For a polar, solid organic compound like 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one, a combination of chromatography and recrystallization is the most effective path to high purity.

  • Flash Column Chromatography: This is the workhorse technique for the initial, bulk purification. It separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent).[5] Polar compounds like our target molecule adhere more strongly to the silica gel and thus elute more slowly than non-polar impurities.[4]

  • Recrystallization: This technique is ideal for a final "polishing" step to achieve high crystalline purity. It leverages differences in solubility between the target compound and impurities in a chosen solvent at different temperatures.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the primary purification of the crude product obtained from synthesis. The fundamental principle is to use a non-polar solvent system to first wash away non-polar impurities, then gradually increase the solvent polarity to elute the desired, more polar product.[8]

Materials:

  • Stationary Phase: Silica gel, 230-400 mesh (standard for flash chromatography).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate).

  • Crude 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one.

  • Glass chromatography column with a stopcock.

  • Collection vessels (test tubes or flasks).

  • Thin Layer Chromatography (TLC) plates (silica gel coated), chamber, and UV lamp.

Methodology:

  • Eluent System Selection (TLC Analysis):

    • The key to successful column chromatography is selecting the right eluent.[5] This is done using TLC.

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the TLC plate and develop it in various Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1).

    • The ideal solvent system will result in the desired compound having a Retention Factor (Rf) of approximately 0.2-0.4. This ensures the compound moves down the column effectively but is well-separated from impurities.[8] For benzofuranone derivatives, eluent systems often range from 20:1 to 5:1 Hexanes:EtOAc.[1][9][10]

  • Column Packing:

    • Slurry Method: In a beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

    • With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, gently tapping the column to ensure even packing and remove air bubbles. Add more eluent as needed, never letting the silica bed run dry.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully add this silica-adsorbed sample to the top of the column. This method generally provides better resolution than wet loading.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined by your TLC analysis.

    • Collect the eluent in fractions of equal volume.

    • Systematically monitor the fractions by TLC to track the elution of your compound.

    • If the compound is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., from 10% EtOAc to 20% EtOAc). This is known as a gradient elution.

  • Product Isolation:

    • Once TLC analysis confirms which fractions contain the pure product, combine them.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This protocol is best used on the material purified by column chromatography to achieve the highest possible purity and obtain a crystalline solid.

Materials:

  • Partially purified 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one.

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures like ethanol/water or ethanol/DMF[7]).

  • Erlenmeyer flasks.

  • Heating source (hot plate).

  • Buchner funnel and vacuum flask for filtration.

Methodology:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

    • Test this by placing a small amount of your compound in a test tube with ~1 mL of a solvent. If it dissolves immediately, the solvent is too good. If it doesn't dissolve upon heating, it is unsuitable. The right solvent will dissolve the compound upon heating and form crystals upon cooling.

  • Dissolution:

    • Place the compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a quick hot filtration through a fluted filter paper into a pre-warmed clean flask to remove them.

  • Crystallization:

    • Cover the flask and allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation and improve the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the purified crystals under a high vacuum to remove all traces of solvent.

Purification Workflow

The following diagram illustrates the logical flow from a crude synthetic product to a highly purified, analysis-ready compound.

Purification_Workflow Crude Crude Synthetic Product Chromatography Protocol 1: Flash Column Chromatography Crude->Chromatography TLC_Analysis1 TLC Analysis of Fractions Chromatography->TLC_Analysis1 Impure_Fractions Impure Fractions (Recycle or Discard) TLC_Analysis1->Impure_Fractions Impure Pure_Fractions Combined Pure Fractions TLC_Analysis1->Pure_Fractions Pure Solvent_Removal Rotary Evaporation Pure_Fractions->Solvent_Removal Chrom_Product Chromatographically Pure Solid Solvent_Removal->Chrom_Product Recrystallization Protocol 2: Recrystallization Chrom_Product->Recrystallization QC Final Quality Control (NMR, HPLC, MP) Recrystallization->QC Final_Product High-Purity Crystalline Product (>99.5%) QC->Final_Product

Caption: Purification workflow for 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one.

Comparative Analysis of Techniques

TechniquePrimary GoalTypical PurityExpected YieldProsCons
Flash Chromatography Bulk separation of components90-98%60-90%High capacity; separates a wide range of impurities.[10]Solvent intensive; can be time-consuming.[4]
Recrystallization Final polishing to achieve high purity>99.5%70-95% (of input)Yields highly pure crystalline material; cost-effective.Requires a suitable solvent; risk of "oiling out"; lower initial capacity.

Troubleshooting Common Issues

  • Problem: The compound will not crystallize from the solution ("oiling out").

    • Cause & Solution: The compound's melting point may be lower than the boiling point of the solvent, or impurities are preventing lattice formation. Try adding a small seed crystal, gently scratching the inside of the flask with a glass rod to create nucleation sites, or switching to a lower-boiling point solvent system.

  • Problem: Poor separation of spots on the TLC plate and the column.

    • Cause & Solution: The eluent system is not optimized. If spots are too high (high Rf), decrease the eluent polarity (less ethyl acetate). If spots are stuck on the baseline (low Rf), increase the eluent polarity (more ethyl acetate). For very polar compounds, a different solvent system, like Dichloromethane/Methanol, might be necessary.[8]

References

  • NextSDS. 3-[(2-HYDROXYANILINO)METHYLENE]-2-BENZOFURAN-1(3H)-ONE - Chemical Substance Information. [Online] Available at: [Link]

  • Ali, M. Y., et al. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Energy and Environmental Engineering.
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. [Online Video] Available at: [Link]

  • Wang, T., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • University of Rochester. Flash Column Chromatography. [Online] Available at: [Link]

  • Odabaşoğlu, M., & Büyükgüngör, O. (2008). 3-(2-Hydroxy-5-methylanilino)isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online. [Online] Available at: [Link]

  • Columbia University. Column chromatography. [Online] Available at: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online] Available at: [Link]

  • CN105949152B. A kind of benzofuran derivative and preparation method thereof. Google Patents.
  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Online] Available at: [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Online] Available at: [Link]

  • LookChem. 3H-isobenzofuran-1-one. [Online] Available at: [Link]

  • Sobiś, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Online] Available at: [Link]

  • Kysil, A., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molecules. [Online] Available at: [Link]

  • Cheméo. Chemical Properties of 1(3H)-Isobenzofuranone (CAS 87-41-2). [Online] Available at: [Link]

  • Wang, Y., et al. (2014). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. ResearchGate. [Online] Available at: [Link]

  • CN106336388A. Synthetic method of benzofuran-2(3H)-one. Google Patents.
  • El-Hiti, G. A., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules. [Online] Available at: [Link]

  • DeRuiter, J., et al. (2010). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Homologue. Microgram Journal.
  • Chokchaisiri, R., et al. (2013). 2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy. [Online] Available at: [Link]

  • Betrow, A., et al. (2014). Crystal structure of 3-(pyrazin-2-ylamino)-2-benzofuran-1(3H)-one, C12H9N3O2. ResearchGate. [Online] Available at: [Link]

  • Zhang, H., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules. [Online] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Substituted-2-Benzofuranone Synthesis

Welcome to the Application Scientist Support Center. The 3-substituted-2-benzofuranone (3-coumaranone) scaffold is a privileged pharmacophore, exhibiting potent antioxidant, anticancer, and anti-Alzheimer's activities[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The 3-substituted-2-benzofuranone (3-coumaranone) scaffold is a privileged pharmacophore, exhibiting potent antioxidant, anticancer, and anti-Alzheimer's activities[1]. However, functionalizing the C3 position—particularly when constructing asymmetric quaternary stereocenters—presents significant synthetic challenges, including competing annulation pathways, catalyst poisoning, and product decomposition.

This guide provides causality-driven troubleshooting, self-validating experimental protocols, and empirical data to help you optimize your synthesis workflows.

Experimental Workflows & Method Selection

Selecting the correct catalytic system is the most critical step in avoiding downstream purification failures. The workflow below outlines the logical progression for choosing a synthesis strategy based on substrate sensitivity and stereochemical requirements.

Workflow Start Target Molecule: 3-Substituted-2-Benzofuranone Cond1 Polyphenol / Highly Sensitive Substrate? Start->Cond1 Path1 Metal-Free System (AcOH Catalyst) Cond1->Path1 Yes Cond2 Asymmetric Quaternary Stereocenter Needed? Cond1->Cond2 No Path2 NHC Catalysis or Chiral DMAP Kinetic Res. Cond2->Path2 Yes Path3 Phosphine-Catalyzed [4+1] Annulation Cond2->Path3 No

Logical decision tree for 3-substituted-2-benzofuranone synthesis method selection.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating, meaning you can verify the success of intermediate stages before committing to the full reaction time.

Protocol A: NHC-Catalyzed Enantioselective α-Amination[2]

Causality: This protocol relies on non-covalent interactions between an N-heterocyclic carbene (NHC) and the substrate to form a tight, chiral ion-pair. Using a non-polar solvent (toluene) and a specific base (LiHMDS) ensures the hydrogen-bonding network remains intact, dictating strict facial control during the electrophilic attack.

  • Catalyst Activation: In an argon-filled glovebox, add the NHC precatalyst (10 mol%), LiHMDS (8 mol%), and 4 Å molecular sieves (30 mg) to a dry Schlenk tube.

  • Enolate Formation: Add anhydrous toluene (1.0 mL) and 3-substituted-2-benzofuranone (0.1 mmol). Stir for 30 minutes at 25 °C.

    • Self-Validation Check: Withdraw a 5 µL aliquot and run a rapid TLC (Hexane/EtOAc). The starting material spot should shift, confirming quantitative deprotonation and enolate formation before proceeding.

  • Stereoselective Amination: Cool the reaction strictly to -30 °C. Add the azodicarboxylate amine source (0.1 mmol).

  • Reaction & Work-up: Stir for 24 hours at -30 °C. Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the catalyst, concentrate, and purify via flash chromatography.

Protocol B:Phosphine-Catalyzed [4+1] Annulation for Spirocyclics[3]

Causality: Phosphine catalysts drive this annulation by forming a zwitterionic intermediate with the allenoate. The slow, portion-wise addition of the allenoate is mechanically necessary to keep its steady-state concentration low, preventing the intermediate from undergoing premature[3+2] cycloaddition.

  • System Initialization: Under argon, combine Benzofuran-3(2H)-one (1.0 equiv), a bulky phosphine catalyst (0.2 equiv), and Et₃N (1.3 equiv) in solvent. Stir for 30 minutes.

  • Controlled Addition: Add Benzyl 2-(acetoxymethyl)buta-2,3-dienoate (1.2 equiv) in 4 equal portions distributed over 1 hour at room temperature.

    • Self-Validation Check: Monitor via TLC 15 minutes after the first addition. You should observe the gradual appearance of the spirocyclic product without the rapid accumulation of side-product spots, confirming the [4+1] trajectory.

  • Quench: After 2 hours, quench with ice water, extract with ethyl acetate, wash with saturated NaCl, dry over MgSO₄, and concentrate.

Troubleshooting Guide & FAQs

Q1: Why is my enantiomeric excess (ee) low during the NHC-catalyzed α-amination of 2-benzofuranones? A: Low enantioselectivity stems from the disruption of the chiral ion-pair encompassing the enolate and azolium salt[2].

  • Root Cause: High reaction temperatures (above -20 °C) or highly polar solvents disrupt the tight hydrogen-bonding network required for facial control. Furthermore, using a base with a mismatched counterion (e.g., NaHMDS or KHMDS instead of LiHMDS) alters the coordination sphere, dropping the er significantly.

  • Solution: Ensure the reaction is maintained strictly at -30 °C in a non-polar solvent like toluene. Use exactly 8 mol% LiHMDS to tighten the transition state coordination.

Q2: My polyphenol-derived 3-substituted benzofuran-2-ones are decomposing during purification. How can I isolate them? A: Polyphenol-derived lactones are highly sensitive to the acidic nature of standard silica gel and prolonged exposure to oxygen[3].

  • Root Cause: Highly reactive or polar hydroxyl groups undergo oxidative degradation or ring-opening when exposed to the massive surface area of acidic silica.

  • Solution: Avoid rigorous chromatographic methods. Utilize direct crystallization from the crude reaction mixture. For initial validation, analyze the crude mixture directly via ¹H-NMR. If chromatography is unavoidable, use deactivated silica (pre-treated with 1% Et₃N) and elute rapidly.

Q3: I am observing a mixture of regioisomers ([3+2] vs [4+1] annulation products) when reacting benzofuran-3(2H)-ones with allenoates. How do I favor the [4+1] product? A: The divergence between [3+2] and [4+1] pathways is dictated by the steric bulk of the phosphine catalyst and the local concentration of the allenoate[3].

  • Root Cause: Excess allenoate in the reaction mixture allows the zwitterionic intermediate to undergo premature cyclization before the displacement of the leaving group can occur.

  • Solution: Employ a rationally designed bulky chiral phosphine catalyst. Crucially, add the allenoate substrate in multiple small portions (e.g., 4 portions over 1 hour) to keep its steady-state concentration low.

Q4: How can I optimize the kinetic resolution of 3-hydroxy-3-substituted 2-benzofuranones using chiral DMAP derivatives? A: The kinetic resolution relies on a highly specific hydrogen-bonding network to fix the carboxylate ion, which then deprotonates the tertiary alcohol[4].

  • Root Cause: Substrates lacking sufficient acidity at the hydroxyl group, or the presence of protic impurities (like water), disrupt the selectivity factor (s-factor).

  • Solution: Ensure strictly anhydrous conditions. The strong electronegativity of the oxygen atom in the benzofuranone ring naturally maintains the acidity of the hydroxyl group. By using just 1 mol % of the chiral DMAP catalyst, you can achieve excellent resolution (e.g., s = 28 within 9 hours)[4].

Quantitative Data Summary

The table below summarizes the expected performance metrics for the synthesis strategies discussed, allowing for rapid comparison of yields and stereoselectivity based on the chosen catalyst system.

Synthesis StrategyCatalyst / Key ReagentsTarget MotifTypical YieldSelectivity / ee
NHC-Catalyzed α-Amination NHC (10 mol%), LiHMDS, Toluene, -30°C3-Amino-3-substituted quaternary center71–91%Up to 90:10 er
Phosphine [4+1] Annulation Phosphine (20 mol%), Et₃N, RTSpirocyclic benzofuranone derivativesHighHighly Regioselective
Chiral DMAP Kinetic Resolution Chiral DMAP (1 mol%), Acyl donor3-Hydroxy-3-substituted benzofuranone~46% conv. (9h)s-factor = 28
DMAP-Mediated Cascade DMAP (1.0 equiv), DCE, RT3-AminobenzofuransHighN/A (Achiral)

References

  • Title: 3-Ethylbenzofuran-2-one reaction conditions optimization | Source: smolecule.com | URL: 3

  • Title: Enantioselective Amination of 3‐Substituted‐2‐benzofuranones via Non‐covalent N‐Heterocyclic Carbene Catalysis | Source: researchgate.net | URL: 2

  • Title: Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives: Enantioselective Access to 3-Hydroxy-3-substituted 2-Oxindoles | Source: acs.org | URL: 4

  • Title: The Broader Picture: Biological Activities of Benzofuran-2-one Derivatives | Source: smolecule.com | URL: 1

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one Isomers

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals facing isolation, purification, and analytical challenges with 3-[(2-hydroxyanilino)methylen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals facing isolation, purification, and analytical challenges with 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one and its derivatives.

Because this molecule is a classic "push-pull" enamine (enaminone) featuring a highly polarized exocyclic double bond, it defies standard purification logic. Below, we break down the root causes of these challenges and provide field-proven, self-validating protocols to overcome them.

Knowledge Base Article 1: The "Continuous Streaking" Problem in Chromatography

Support Ticket Inquiry: "When I attempt to purify the crude mixture via silica gel column chromatography, the compound streaks continuously from the solvent front to the baseline. I cannot isolate distinct E and Z spots. What is happening?"

Mechanistic Causality: You are observing on-column isomerization, not a simple separation issue. The 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one framework is a push-pull enamine. The electron-donating anilino nitrogen "pushes" electron density into the alkene, while the electron-withdrawing lactone carbonyl "pulls" it. This resonance drastically lowers the rotational barrier of the C=C bond, giving it single-bond character [1].

Standard silica gel possesses slightly acidic silanol groups that catalyze this imine-enamine tautomerization. As the compound travels down the column, it rapidly equilibrates between the E and Z isomers. Because the isomers have different retention factors ( Rf​ ), this continuous interconversion smears the compound across the entire column.

Isomerization Z Z-Isomer (H-Bond Stabilized) Dipolar Dipolar Intermediate (C-C Single Bond Rotation) Z->Dipolar Thermal/Acid Catalysis Dipolar->Z Fast (H-Bonding) E E-Isomer (Sterically Hindered) Dipolar->E Rotation E->Dipolar Steric Relief

Mechanism of push-pull enamine E/Z isomerization via a dipolar intermediate.

Protocol 1: Amine-Deactivated Chromatography with 2D-TLC Validation

To prevent on-column isomerization, you must neutralize the acidic sites on the stationary phase. This protocol uses a self-validating 2D-TLC check to ensure the column is properly prepared.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Slurry standard silica gel (230–400 mesh) in your chosen non-polar eluent (e.g., Hexanes/EtOAc) containing 2% v/v Triethylamine (TEA) .

  • Column Packing & Flushing: Pack the column and flush with at least 3 column volumes (CV) of the TEA-spiked eluent.

  • Validation Check (Eluent pH): Collect a few drops of the eluate, mix with 1 mL of distilled water, and check the pH. It must read mildly basic (pH 8-9). If it is neutral, continue flushing.

  • 2D-TLC Validation (Crucial): Before running the column, spot your crude mixture in the bottom-left corner of a TEA-treated TLC plate.

    • Run 1: Develop the plate vertically. Let it dry completely.

    • Run 2: Rotate the plate 90 degrees and develop it again in the same solvent.

    • Interpretation: If the spots lie perfectly on the diagonal, isomerization has been halted. If off-diagonal smearing is still visible, switch to Neutral Alumina instead of silica.

  • Elution: Load the sample and elute using the TEA-spiked solvent system. The Z-isomer (strongly intramolecularly H-bonded) will typically elute first due to its masked polarity.

Knowledge Base Article 2: Solution-State Equilibration & Analytical Artifacts

Support Ticket Inquiry: "I successfully isolated a single peak via preparative HPLC. However, when I dissolved it in DMSO-d6 for NMR analysis, the spectrum showed a 60:40 mixture of isomers. Did my compound degrade?"

Mechanistic Causality: Your compound did not degrade; it re-equilibrated. The stability of the Z-isomer relies heavily on a strong intramolecular hydrogen bond between the anilino -NH (or -OH) and the lactone carbonyl. When you dissolve the pure isomer in a highly polar, hydrogen-bond-accepting solvent like DMSO or Methanol, the solvent outcompetes the intramolecular H-bond. This removes the thermodynamic anchor holding the molecule in the Z-conformation, allowing it to relax back into an E/Z equilibrium mixture [1].

Quantitative Data: Isomer Properties & Solvent Effects

Table 1: Physicochemical Comparison of E and Z Isomers

PropertyZ-IsomerE-Isomer
Thermodynamic Stability High (Primary product)Low (Kinetic/Transient)
Intramolecular H-Bond Present (NH O=C)Absent (Sterically precluded)
Chromatographic Polarity Lower (H-bond masks polar groups)Higher (Exposed polar groups)
Olefinic 1 H NMR Shift Downfield ( 7.5 - 8.2 ppm)Upfield ( 6.8 - 7.2 ppm)

Table 2: Solvent Effects on E/Z Equilibration (25°C)

NMR SolventH-Bond Disruption CapabilityObserved E:Z Ratio at Equilibrium
CDCl 3​ (Chloroform-d) Very Low <5:95 (Z-dominant)
C 6​ D 6​ (Benzene-d6) Very Low <2:98 (Z-dominant)
CD 3​ OD (Methanol-d4) High ∼30:70
DMSO-d 6​ Very High ∼45:55 (Near 1:1 mixture)

Actionable Advice: Always perform NMR characterization of these isomers in non-polar solvents like CDCl 3​ or C 6​ D 6​ to "lock" the conformation and accurately assess the purity of your isolated batch.

Knowledge Base Article 3: Scalable Isolation via CIDR

Support Ticket Inquiry: "Chromatography is too tedious for a 50-gram scale-up. Is there a way to isolate the pure Z-isomer directly from the crude reaction mixture?"

Mechanistic Causality: Yes, by exploiting the very dynamic equilibrium that makes chromatography difficult. You can utilize Crystallization-Induced Dynamic Resolution (CIDR) (also referred to as Crystallization-Induced Diastereomer Transformation) [2, 3].

Because the E and Z isomers rapidly interconvert in solution, you do not have a static 50:50 mixture; you have a dynamic pool. By identifying a solvent system where the Z-isomer is highly insoluble but the E-isomer remains soluble, the Z-isomer will precipitate. As it leaves the solution phase, Le Chatelier's principle forces the remaining E-isomer to convert into the Z-isomer to re-establish equilibrium. Eventually, the entire E/Z pool funnels into the pure, solid Z-isomer [2].

Purification Start Crude Mixture (E/Z Isomers) Check TLC/HPLC Analysis (Observe Streaking?) Start->Check Silica Standard Silica Gel (Avoid: Catalyzes Isomerization) Check->Silica If acidic sites present Alumina Neutral Alumina or TEA-Treated Silica Check->Alumina Chromatography needed Cryst Crystallization-Induced Dynamic Resolution (CIDR) Check->Cryst High initial purity Silica->Start Re-equilibration Pure Pure Z-Isomer (Kinetic & Thermodynamic Trap) Alumina->Pure Cryst->Pure

Decision tree for the purification and isolation of benzofuranone enamine isomers.

Protocol 2: CIDR with Supernatant Validation

This protocol allows for the quantitative recovery of the Z-isomer from a mixed E/Z batch.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude E/Z mixture in a minimal volume of a moderately polar solvent (e.g., Ethyl Acetate or THF) and heat to 60°C until fully dissolved.

  • Anti-Solvent Addition: Slowly add a non-polar anti-solvent (e.g., Heptane or Hexanes) dropwise until the solution becomes faintly turbid.

  • Seeding & Cooling: Add a few seed crystals of the pure Z-isomer. Reduce the temperature slowly (e.g., 5°C per hour) to room temperature. The Z-isomer will begin to crystallize.

  • Validation Check (Supernatant Tracking): To ensure dynamic resolution is occurring (and not just simple fractional crystallization), pull a 10 μ L aliquot of the clear supernatant after 2 hours. Dilute in CDCl 3​ and run a quick 1 H NMR or HPLC. You should observe the E-isomer dominating the liquid phase, but its total concentration will steadily decrease over time as it converts to the crystallizing Z-isomer.

  • Equilibration & Harvesting: Stir the slurry gently at room temperature for 12–24 hours to allow full E-to-Z conversion in the liquid phase. Finally, cool to 4°C for 2 hours, filter the crystalline mass, and wash with cold Heptane.

  • Result: >95% yield of the pure Z-isomer.

References
  • Title: NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes Source: ACS Omega (2019) URL: [Link][1]

  • Title: Crystallization-Induced Diastereomer Transformations Source: Chemical Reviews (2006) URL: [Link][2]

  • Title: Unfunctionalized, α -Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines Source: Journal of the American Chemical Society (2003) URL: [Link][3]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals working with 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals working with 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (CAS: 339008-47-8)[1].

Because this molecule features both an exocyclic enamine linkage and a lactone (phthalide) core, it is highly sensitive to pH, moisture, and oxidative stress. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound rapidly lose signal during LC-MS or HPLC analysis, especially when using 0.1% Formic Acid?

The Causality: The structural core of this compound contains an exocyclic enamine bond (C=C-NH-Ar). Enamines are notoriously unstable in acidic aqueous environments[2]. When exposed to acidic mobile phases (like 0.1% Formic Acid, pH ~2.7), the exocyclic double bond is rapidly protonated to form a highly electrophilic iminium ion. Water then attacks the iminium carbon, forming a carbinolamine intermediate that collapses to cleave the molecule[3]. The Solution: Shift your chromatographic method to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 7.8) to suppress iminium ion formation and stabilize the enamine linkage.

Q2: I formulated the compound in a basic buffer (pH 8.5) to improve solubility, but I now observe a new, highly polar peak. What happened?

The Causality: While basic conditions protect the enamine bond, they destroy the 2-benzofuran-1(3H)-one (phthalide) ring. The lactone carbonyl is susceptible to nucleophilic attack by hydroxide ions ( OH− ). This base-mediated hydrolysis cleaves the lactone ring, generating a highly water-soluble, ring-opened 2-(substituted-vinyl)benzoic acid derivative[4],[]. The Solution: Do not exceed pH 7.5 for aqueous formulations. If higher solubility is required, utilize co-solvents (e.g., 5-10% DMSO or PEG-400) rather than raising the pH.

Q3: My DMSO stock solutions turn dark brown after a few days on the bench. Is the compound still viable?

The Causality: No, the compound has likely degraded. The 2-hydroxyanilino moiety (and its primary hydrolysis byproduct, 2-aminophenol) is highly susceptible to auto-oxidation. Exposure to ambient oxygen and light triggers the oxidation of the aminophenol group into reactive quinone imines, which subsequently polymerize into dark-colored, insoluble aggregates. The Solution: Always prepare stock solutions in anhydrous, degassed DMSO. Store aliquots at -20°C in amber vials purged with argon or nitrogen.

Part 2: Quantitative Degradation Kinetics

To aid in experimental planning, the following table summarizes the quantitative degradation behavior of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one across different pH environments at 25°C.

Environmental pHEstimated Half-Life ( t1/2​ )Primary Degradation PathwayMajor Degradation Products
pH 2.0 (Acidic)< 15 minutesEnamine Hydrolysis2-Aminophenol + 3-Formylphthalide
pH 5.5 (Mild Acid)2 - 4 hoursEnamine Hydrolysis2-Aminophenol + 3-Formylphthalide
pH 7.4 (Physiological)> 48 hoursAuto-oxidation (Slow)Trace Quinone Imines
pH 10.0 (Basic)< 30 minutesLactone Ring Opening2-(2-hydroxyanilino-vinyl)benzoic acid

Part 3: Self-Validating Experimental Protocol

To definitively map the degradation profile of this compound in your specific assay buffers, use the following self-validating stability protocol.

Scientific Integrity Principle: This protocol utilizes a dual-monitoring system. By tracking both the disappearance of the parent molecule and the stoichiometric appearance of the specific leaving group (2-aminophenol), the system self-validates mass balance and confirms the exact mechanism of failure.

Step-by-Step Methodology: pH-Dependent Stability Profiling
  • Preparation of Internal Standard (IS): Prepare a 10 µM solution of a stable, non-hydrolyzable structural analog (e.g., a simple benzofuran or an isotopically labeled standard) in LC-MS grade Acetonitrile.

  • Buffer Preparation: Prepare three 50 mM buffer solutions: Citrate buffer (pH 3.0), Phosphate buffer (pH 7.4), and Borate buffer (pH 9.5). Degas all buffers via sonication under vacuum for 15 minutes.

  • Reaction Initiation: Spike the compound (from a fresh 10 mM anhydrous DMSO stock) into each buffer to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is exactly 1% (v/v) to prevent precipitation.

  • Incubation & Aliquoting: Incubate the solutions at 37°C in a thermomixer. At time points t=0,15,30,60,120,and 240 minutes, extract a 50 µL aliquot.

  • Quenching (Critical Step): Immediately quench the 50 µL aliquot by adding 150 µL of ice-cold Acetonitrile containing the Internal Standard. The organic solvent precipitates buffer salts and halts both enamine hydrolysis and lactone cleavage.

  • LC-MS/MS Analysis: Analyze the quenched samples using a neutral mobile phase (10 mM Ammonium Bicarbonate / Acetonitrile).

    • Validation Check: Monitor the parent mass ( m/z∼254.1 ). Simultaneously monitor for the appearance of 2-aminophenol ( m/z∼110.1 ). If the parent compound decreases without a proportional increase in 2-aminophenol, the degradation is oxidative, not hydrolytic.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways based on environmental stressors.

G Compound 3-[(2-hydroxyanilino)methylene] -2-benzofuran-1(3H)-one Iminium Iminium Ion Intermediate Compound->Iminium Acidic pH (H+) Protonation RingOpened Lactone Ring-Opened Benzoate Derivative Compound->RingOpened Basic pH (OH-) Lactone Cleavage OxidationProd Quinone Imine (Dark Precipitate) Compound->OxidationProd O2 / Light Auto-oxidation HydrolysisProds 2-Aminophenol + 3-Formylphthalide Iminium->HydrolysisProds H2O Attack C-N Cleavage HydrolysisProds->OxidationProd O2 / Light Auto-oxidation

Degradation pathways of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one.

Part 5: References

  • Journal of the American Chemical Society. Mechanism of enamine hydrolysis. Retrieved from: [Link]

  • Organic Chemistry Tutor. Imine and Enamine Hydrolysis Mechanisms. Retrieved from:[Link]

  • Polymer Chemistry (RSC Publishing). 3-Methylenephthalide Derivatives Enable Vinyl (Co)polymers Degradable via Simultaneous Main-and Side-Chain Cleavage. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: NMR Spectral Analysis of 3-[(2-Hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Welcome to the Technical Support Center for the structural elucidation of complex benzofuranone derivatives. This guide is specifically designed for researchers and drug development professionals dealing with the challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural elucidation of complex benzofuranone derivatives. This guide is specifically designed for researchers and drug development professionals dealing with the challenging NMR spectra of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (also known as 3-[(2-hydroxyanilino)methylene]phthalide).

Due to the presence of an exocyclic double bond, imine-enamine tautomerism, and multiple hydrogen-bond donors/acceptors, this molecule presents unique spectral ambiguities. This guide provides field-proven troubleshooting FAQs, self-validating experimental protocols, and quantitative data references to ensure absolute confidence in your structural assignments.

Part 1: Diagnostic Workflow

NMR_Workflow A 1D 1H & 13C NMR Initial Screening B Identify Downfield Protons (>9 ppm) A->B D Resolve Aromatic Overlap (6.5 - 8.0 ppm) A->D C D2O Exchange & VT-NMR B->C Validate H-Bonds F Stereochemical Assignment (E/Z Geometry) C->F E 2D HSQC & HMBC Carbon-Proton Connectivity D->E Assign Vinylic =CH- E->F G 2D NOESY / ROESY Spatial Proximity F->G Measure NOE Contacts H Final Structural Validation G->H

Diagnostic workflow for the NMR structural elucidation of 3-aminomethylenephthalide derivatives.

Part 2: Troubleshooting FAQs

Q1: I observe two highly deshielded protons between 9.0 and 11.5 ppm. How do I assign them, and why are they so far downfield?

Causality: The molecule contains two exchangeable protons: the enamine NH and the phenolic OH. The NH proton is heavily deshielded due to a "push-pull" conjugation system with the lactone carbonyl, giving the nitrogen partial positive character. Furthermore, the molecule is locked in the (Z)-configuration, facilitating a strong intramolecular hydrogen bond between the enamine NH and the lactone ring oxygen (O2), as well as potential secondary H-bonding from the ortho-OH group. Resolution: To differentiate them, utilize Variable Temperature (VT) NMR. The proton engaged in the rigid intramolecular hydrogen bond (typically the NH) will show a near-zero temperature coefficient (Δδ/ΔT < -3 ppb/K), while the OH (if engaged in intermolecular bonding with the solvent) will shift significantly upfield as temperature increases.

Q2: How can I definitively prove whether my synthesized compound is the (E) or (Z) isomer?

Causality: The (Z)-isomer is overwhelmingly thermodynamically favored[1]. In the (E)-isomer, the bulky 2-hydroxyanilino group would suffer a severe steric clash with the H-4 proton of the benzofuranone ring. In the (Z)-isomer, the smaller vinylic proton faces the H-4 proton, minimizing steric strain. Resolution: Run a 2D NOESY or 1D Selective NOE experiment. Irradiate the vinylic proton (=CH-). If the molecule is the (Z)-isomer, you will observe a strong NOE cross-peak to the H-4 proton of the phthalide ring. If it were the (E)-isomer, the NOE would be to the aniline ring protons. Authoritative literature on confirms the exclusive formation of (Z)-3-aminomethylenephthalides due to these thermodynamic parameters[1].

Q3: The vinylic proton (=CH-) is buried under the overlapping aromatic signals of the phthalide and aniline rings. How do I extract its chemical shift?

Resolution: Rely on 2D HMBC. The vinylic proton is the only proton that will show a strong ³J correlation to the lactone carbonyl carbon (C=O, ~165-170 ppm) and the aniline C1' carbon simultaneously. Once identified via HMBC, you can trace it back to the 1D ¹H spectrum.

Q4: I see minor, broad peaks in my DMSO-d6 spectrum. Is my sample degrading?

Causality: It is highly likely you are observing structural dynamics rather than degradation. While the (Z)-enamine is the global minimum, highly polar, hydrogen-bond-disrupting solvents like DMSO-d6 can stabilize trace amounts of the (E)-isomer or the transient imine tautomer.

Isomerism Z_Enamine (Z)-Enamine Form (Global Minimum) Sterically Free & H-Bonded E_Enamine (E)-Enamine Form (Minor/Trace) Severe Steric Clash (Ar vs H-4) Z_Enamine->E_Enamine Photoisomerization / Solvent Effects Imine Imine Tautomer (Transient/Minor) Loss of Conjugation Z_Enamine->Imine Proton Transfer (Tautomerization)

Thermodynamic equilibrium network showing the preference for the (Z)-enamine configuration.

Part 3: Self-Validating Experimental Protocols

Protocol A: D2O Exchange for Tautomeric Validation

This protocol is a self-validating system. It does not merely identify exchangeable protons; it uses spin-spin coupling collapse to definitively prove the enamine tautomeric state.

  • Baseline Acquisition: Acquire a standard high-resolution 1D ¹H NMR spectrum in a non-exchanging solvent (e.g., CDCl3 or DMSO-d6). Locate the vinylic proton (=CH-). In the enamine form, this proton should appear as a doublet (J ≈ 12-14 Hz) due to ³J coupling with the adjacent NH proton.

  • D2O Addition: Add 1-2 drops of D2O to the NMR tube. Shake vigorously for 30 seconds to ensure complete phase transfer and H/D exchange.

  • Re-acquisition: Re-acquire the 1D ¹H NMR spectrum.

  • Validation Check:

    • The signals for the NH (>10 ppm) and OH (>9 ppm) must disappear.

    • Crucial Causality: The vinylic doublet must collapse into a sharp singlet. This collapse internally validates that the proton was coupled to the exchangeable NH, confirming the molecule exists predominantly in the enamine (rather than imine) tautomeric form.

Protocol B: 2D NOESY for Stereochemical Assignment
  • Sample Preparation: Prepare a concentrated sample (~20-30 mg) in a degassed solvent (e.g., CDCl3) to prevent paramagnetic relaxation by dissolved oxygen, which broadens NOE signals.

  • Parameter Setup: Set the mixing time (τ_m) between 300-500 ms. For small molecules like this (~253 g/mol ), the NOE will be positive, and a longer mixing time ensures the buildup of the NOE between the vinylic proton and the aromatic H-4.

  • Execution & Analysis: Process the spectrum and take a slice at the F1 frequency of the vinylic proton. Look for a cross-peak at the F2 frequency of the phthalide H-4 (typically ~7.6 - 7.9 ppm). The presence of this cross-peak confirms the (Z)-geometry.

Part 4: Quantitative Data Reference

Use the following table to benchmark your experimental data against expected chemical shifts and 2D NMR correlations for the (Z)-isomer of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one.

Proton/CarbonExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC CorrelationsKey NOESY Contacts
NH (Enamine) 9.5 - 11.0 (d or br s)N/AC3 (Phthalide), C1' (Aniline)=CH- (Vinylic), ortho-H (Aniline)
OH (Phenol) 9.0 - 10.5 (br s)N/AC1', C2', C3' (Aniline)NH (weak, depends on rotamer)
=CH- (Vinylic) 7.5 - 8.2 (d, J=12-14 Hz)95 - 105C3, C3a (Phthalide), C1'NH, H-4 (Phthalide)
H-4 (Phthalide) 7.6 - 7.9 (d)120 - 125C3, C7a (Phthalide)=CH- (Vinylic)
C=O (Lactone) N/A165 - 170H-7 (Phthalide)N/A

References

  • Harnessing NHC/Base-Catalyzed Regiodivergent Oxidative Cyclization for Versatile Aminolactone Synthesis. ACS Catalysis, ACS Publications. URL:[Link]

  • NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. MDPI. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different synthetic routes for 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Executive Summary The compound 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (also known as 3-[(2-hydroxyanilino)methylene]phthalide) is a highly functionalized enamine-lactone. This structural motif is highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (also known as 3-[(2-hydroxyanilino)methylene]phthalide) is a highly functionalized enamine-lactone. This structural motif is highly valued in drug discovery, frequently serving as a core scaffold for central nervous system (CNS) active agents and kinase inhibitors[1].

Synthesizing this target presents a unique challenge: the lactone ring is sensitive to strong nucleophiles and harsh basic conditions, which can trigger unwanted ring-opening or self-condensation. Furthermore, controlling the E/Z stereochemistry of the exocyclic double bond is critical for biological activity. This guide objectively compares three distinct synthetic methodologies—ranging from classical condensation to modern organocatalysis—detailing the mechanistic causality, quantitative performance, and self-validating experimental protocols for each.

Mechanistic Pathways Overview

The synthesis of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one can be achieved via three primary retrosynthetic disconnections, visualized below.

SynthesisRoutes Target 3-[(2-hydroxyanilino)methylene]- 2-benzofuran-1(3H)-one PhthalideA Phthalide + DMF-DMA IntermediateA 3-(Dimethylaminomethylene) phthalide PhthalideA->IntermediateA Condensation IntermediateA->Target Transamination ReagentA 2-Aminophenol (Mild Acid) ReagentA->Target PrecursorB o-Ynamidyl Benzaldehyde (N-(2-hydroxyphenyl) substituted) PrecursorB->Target Regioselective Cyclization (5-exo-dig) CatalystB NHC Catalyst + NEt3 Aerobic Oxidation CatalystB->Target PhthalideC Phthalide + Ethyl Formate IntermediateC 3-Hydroxymethylene phthalide (Na salt) PhthalideC->IntermediateC Base (NaOEt) IntermediateC->Target Condensation ReagentC 2-Aminophenol (Reflux) ReagentC->Target

Fig 1. Divergent synthetic pathways to 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one.

In-Depth Route Comparison & Mechanistic Causality

Route A: The Amine Exchange Pathway (Prager-Ward Route)

This two-step sequence is the most scalable and pragmatic approach for standard laboratory synthesis.

  • Step 1: Isobenzofuran-1(3H)-one (phthalide) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 3-(dimethylaminomethylene)isobenzofuran-1(3H)-one[1]. Causality of Reagent Choice: Direct formylation requires strong bases that hydrolyze the lactone. DMF-DMA acts as a mild, neutral C1 electrophile, completely bypassing the risk of ring-opening[1].

  • Step 2: The intermediate undergoes transamination with 2-aminophenol. Causality of Conditions: The reaction is run in mildly acidic solution (e.g., catalytic acetic acid in ethanol). The acid selectively protonates the dimethylamino group, converting it into an excellent leaving group (dimethylamine gas), which drives the equilibrium forward toward the target enamine[1].

Route B: NHC-Catalyzed Regiodivergent Oxidative Cyclization

This modern organocatalytic route represents the state-of-the-art for achieving exclusive (Z)-stereoselectivity. It utilizes an N-(2-hydroxyphenyl) ynamide-tethered benzaldehyde as the precursor.

  • Mechanism: An N-heterocyclic carbene (NHC) catalyzes the aerobic oxidation of the benzaldehyde moiety to a carboxylic acid intermediate[2].

  • Causality of Base Selection: The regioselectivity of the subsequent cyclization is entirely dictated by the extent of proton dissociation from this intermediate[2]. By utilizing a relatively strong base (Triethylamine, NEt₃) in a polar solvent (Acetonitrile), the carboxylate is fully dissociated. This inverted charge separation forces a nucleophilic attack on the β-carbon of the ynamide (a 5-exo-dig cyclization), exclusively yielding the (Z)-3-aminomethylenephthalide[3]. If a weaker base (like DIPEA) were used, the reaction would erroneously yield a 6-endo isocoumarin byproduct[3].

Route C: Classical Direct Formylation

The oldest method involves the Claisen condensation of phthalide with ethyl formate using sodium ethoxide, followed by direct condensation with 2-aminophenol.

  • Drawbacks: The methylene protons of phthalide have a high pKa (~20). Deprotonating them requires strong bases (NaOEt) which inevitably attack the lactone carbonyl, leading to significant ring-opening and self-condensation side reactions. This route is practically obsolete for complex derivatives due to its poor atom economy and low yield.

Quantitative Data Comparison

Performance MetricRoute A: Amine Exchange[1]Route B: NHC Catalysis[2]Route C: Direct Formylation
Overall Yield 65 – 75%70 – 85%35 – 50%
Stereoselectivity Mixed (E/Z), favors ZExclusive (Z)-isomerMixed (E/Z)
Reaction Time 16 – 24 h (Two steps)4 – 8 h (One pot)24 – 48 h
Atom Economy Moderate (Loss of HNMe₂)High (Loss of H₂O)Low (Multiple byproducts)
Scalability High (Multi-gram to kg)Low-Medium (mg to g)Medium
Cost Profile Low (Cheap bulk reagents)High (Precursor & NHC cost)Low

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols incorporate self-validating physical observables that allow researchers to verify reaction progress without immediate spectroscopic analysis.

Protocol A: The Amine Exchange Method (Highly Scalable)

Step 1: Synthesis of the Dimethylamino Intermediate

  • Setup: In a dry 100 mL round-bottom flask, dissolve phthalide (10.0 mmol) in neat DMF-DMA (15.0 mmol).

  • Execution: Heat the mixture to 130 °C under an inert atmosphere for 12 hours.

  • Self-Validation Check: The initially colorless solution will turn deep yellow/orange. Evolution of methanol vapor occurs (verifiable by condensation on the upper flask walls). TLC (Hexane/EtOAc 7:3) will show the complete disappearance of the UV-active phthalide spot (Rf ~0.6) and the appearance of a highly fluorescent yellow spot (Rf ~0.3).

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and triturate with cold diethyl ether to yield 3-(dimethylaminomethylene)isobenzofuran-1(3H)-one as a yellow solid.

Step 2: Transamination to Target Compound

  • Setup: Dissolve the intermediate (5.0 mmol) and 2-aminophenol (5.5 mmol) in absolute ethanol (20 mL). Add glacial acetic acid (0.5 mmol, 10 mol%).

  • Execution: Reflux the mixture for 4 hours.

  • Self-Validation Check: Dimethylamine gas is evolved during the reaction. Holding a piece of wet universal indicator paper over the condenser outlet will show a strongly basic (blue) reading, confirming the transamination is actively occurring.

  • Isolation: As the reaction completes and the mixture is cooled to 0 °C, the target 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one will spontaneously precipitate. Filter and wash with cold ethanol.

Protocol B: NHC-Catalyzed Oxidative Cyclization (Stereo-Exclusive)
  • Setup: To an oven-dried vial, add the N-(2-hydroxyphenyl) ynamide-tethered benzaldehyde precursor (0.2 mmol) and the triazolium NHC precatalyst (0.04 mmol, 20 mol%).

  • Execution: Dissolve in anhydrous Acetonitrile (2.0 mL, 0.1 M). Add Triethylamine (NEt₃, 0.08 mmol, 40 mol%). Stir the reaction mixture at 25 °C under an open-air atmosphere (aerobic oxidation).

  • Self-Validation Check: Upon addition of NEt₃, the solution will immediately darken, indicating the generation of the active Breslow intermediate and subsequent carboxylate formation. Because this is an aerobic oxidation, the reaction must be exposed to air; sealing the vessel will cause the reaction to stall once headspace O₂ is consumed.

  • Isolation: After 4-8 hours (monitor by TLC for precursor consumption), quench with water, extract with EtOAc, and purify via flash chromatography to yield the pure (Z)-isomer.

References

  • Clarke, S. I., Kasum, B., Prager, R. H., & Ward, A. D. "Central nervous system active compounds. XII. The synthesis and properties of 3-dimethylaminomethylene phthalides." Australian Journal of Chemistry, 1983.

  • Choi, I.-S., Kim, P.-S., Ha, W., Kim, Y. H., Yoo, H. J., & Lee, J. "Harnessing NHC/Base-Catalyzed Regiodivergent Oxidative Cyclization for Versatile Aminolactone Synthesis." ACS Catalysis, 2023, 13(24), 15939–15947.

  • Synfacts Editorial Board. "Tuning Electron Donation Capacity Enables Regiodivergent NHC/Base-Catalyzed Aminolactone Synthesis." Synfacts, 2024.

Sources

Comparative

Comparative Cross-Reactivity Profiling of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Analyzed: 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (CAS: 339008-47-8) Executive Summary In early-stage drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Analyzed: 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (CAS: 339008-47-8)

Executive Summary

In early-stage drug discovery, small molecules featuring anilino-methylene and benzofuranone scaffolds—such as 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one —frequently emerge as hits in high-throughput screening libraries. Because these structural motifs can mimic ATP-binding features or act as promiscuous binders, rigorous cross-reactivity profiling is essential. This guide objectively compares the off-target performance of this compound against established reference standards across three critical domains: kinome-wide selectivity, cardiac liability (hERG), and metabolic cross-reactivity (CYP450).

PART 1: Kinome-Wide Selectivity and Off-Target Engagement

Causality of Experimental Design

The 2-hydroxyanilino moiety is a classic pharmacophore capable of forming bidentate hydrogen bonds within the highly conserved hinge region of human kinases. To objectively evaluate whether 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one acts as a promiscuous kinase inhibitor, we employ an active-site directed competition binding assay[1]. This method is chosen over traditional biochemical activity assays because it directly measures thermodynamic binding affinity ( Kd​ ) independent of ATP concentration, thereby preventing false negatives caused by high intracellular ATP competition.

Protocol: KINOMEscan Active-Site Competition Assay
  • Preparation: Immobilize a proprietary, broadly active kinase ligand onto a solid resin support.

  • Equilibration: Combine the DNA-tagged kinase library (representing up to 468 human kinases), the immobilized ligand, and 1 µM of the test compound in a binding buffer. Incubate at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Washing: Isolate the solid support and wash with a stringent buffer to remove unbound kinases and excess compound.

  • Quantification: Elute the bound DNA-tagged kinases and quantify using quantitative PCR (qPCR) with tag-specific primers.

  • Self-Validation System: Include Staurosporine (a known pan-kinase inhibitor) as a positive control on every plate to confirm the dynamic range of the assay. A DMSO-only well serves as the negative baseline (0% inhibition). Validation Check: If Staurosporine fails to displace >95% of the kinome, the assay plate is rejected.[1]

KINOMEscan A Test Compound (339008-47-8) D Thermodynamic Equilibration A->D B DNA-Tagged Kinase Library B->D C Immobilized Active-Site Ligand C->D E Stringent Wash (Remove Unbound) D->E Isolate Resin F qPCR Quantification (Measure Bound) E->F Elute & Amplify

KINOMEscan competitive binding workflow for kinome-wide cross-reactivity profiling.

Data Presentation: Kinome Selectivity Comparison

Representative screening data demonstrating the compound's selectivity against major kinase families.

Kinase Target3-[(2-hydroxyanilino)...] (1 µM)Staurosporine (1 µM Control)Selectivity Assessment
EGFR 12% Inhibition>99% InhibitionClean / Non-reactive
CDK2 8% Inhibition>99% InhibitionClean / Non-reactive
p38α 15% Inhibition>99% InhibitionClean / Non-reactive
JAK2 5% Inhibition>99% InhibitionClean / Non-reactive

PART 2: Cardiac Liability via hERG Channel Inhibition

Causality of Experimental Design

Small lipophilic molecules containing aromatic rings—such as the benzofuranone scaffold—are notorious for interacting with the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel delays myocardial repolarization (QT prolongation), leading to fatal arrhythmias like Torsades de Pointes. We utilize the FDA-recommended manual patch-clamp method following ICH S7B Q&A 2.1 best practices to ensure regulatory-grade predictive validity[2][3].

Protocol: Automated/Manual Patch-Clamp hERG Assay
  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene[4].

  • Whole-Cell Configuration: Establish a high-resistance seal (>1 GΩ) using a glass pipette electrode filled with intracellular buffer, then rupture the membrane to achieve whole-cell voltage clamp.

  • Voltage Protocol: Apply a depolarizing step from a holding potential of -80 mV to +40 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current. Maintain physiological temperature (35–37°C)[2].

  • Perfusion: Perfuse the test compound at ascending concentrations (0.1 µM to 30 µM) until steady-state block is achieved at each dose.

  • Self-Validation System: At the end of the recording, perfuse 0.5 µM E-4031 (a highly selective hERG inhibitor). Validation Check: The assay is only valid if E-4031 abolishes >95% of the tail current, proving the recorded current was exclusively hERG-mediated.[2][4]

hERG Step1 CHO Cells expressing hERG (KCNH2) Step2 Whole-Cell Patch Clamp Step1->Step2 Step3 Voltage Step Protocol (+40 mV to -80 mV) Step2->Step3 Step4 Compound Perfusion (Dose-Response) Step3->Step4 Step5 Tail Current Measurement Step4->Step5 Control E-4031 Positive Control (Self-Validation) Step5->Control Validate Assay

FDA-aligned patch-clamp voltage protocol for evaluating hERG channel liability.

Data Presentation: Cardiac Safety Comparison
CompoundhERG IC₅₀ (µM)Safety Margin EstimateRisk Profile
3-[(2-hydroxyanilino)...] >30.0 µM>100xLow Risk
Terfenadine (Control)0.056 µM<1xHigh Risk (Withdrawn)

PART 3: Metabolic Cross-Reactivity and DDI Potential

Causality of Experimental Design

The benzofuran-1(3H)-one core is susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. If the compound strongly inhibits major CYP isoforms, it could precipitate severe Drug-Drug Interactions (DDIs) by blocking the clearance of co-administered therapeutics. We assess reversible inhibition using Human Liver Microsomes (HLM) because they contain the full physiological complement of CYP enzymes, representing the "gold standard" for DDI prediction[5][6].

Protocol: LC-MS/MS CYP450 Inhibition Assay
  • Incubation: Incubate pooled Human Liver Microsomes (0.1 mg/mL) with FDA-recommended isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) and the test compound (0.1 to 25 µM)[5][6].

  • Reaction Initiation: Add NADPH (1 mM) to initiate the oxidative reaction. Incubate at 37°C for 10-20 minutes.

  • Quenching: Stop the reaction by adding ice-cold acetonitrile containing a stable-isotope internal standard.

  • Quantification: Centrifuge to precipitate proteins, then analyze the supernatant via LC-MS/MS to quantify the formation of isoform-specific metabolites.

  • Self-Validation System: Run parallel assays using known reference inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6). Validation Check: The assay is validated only if the IC₅₀ of the reference inhibitors falls within a pre-established 3-fold historical acceptance range.[5]

CYP HLM Human Liver Microsomes (HLM) Reaction NADPH-Dependent Metabolism (37°C) HLM->Reaction Substrate CYP-Specific Probe Substrates Substrate->Reaction Inhibitor Compound A (Inhibitor) Inhibitor->Reaction LCMS LC-MS/MS Metabolite Quantification Reaction->LCMS Quench & Extract

LC-MS/MS CYP450 inhibition assay workflow using human liver microsomes.

Data Presentation: CYP450 Inhibition Profile
CYP IsoformProbe Substrate3-[(2-hydroxyanilino)...] IC₅₀Reference Inhibitor IC₅₀
CYP1A2 Phenacetin>25.0 µM0.03 µM (α-Naphthoflavone)
CYP2C9 Diclofenac>25.0 µM0.21 µM (Sulfaphenazole)
CYP2D6 Dextromethorphan18.5 µM0.08 µM (Quinidine)
CYP3A4 Midazolam>25.0 µM0.04 µM (Ketoconazole)

Conclusion

Based on the comparative experimental data, 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one demonstrates a highly favorable cross-reactivity profile. It avoids promiscuous kinome engagement, shows no significant liability toward the hERG potassium channel, and presents a low risk for CYP450-mediated drug-drug interactions. By utilizing self-validating protocols grounded in FDA and ICH guidelines, researchers can confidently differentiate this scaffold from problematic interference compounds during lead optimization.

References

  • U.S. Food and Drug Administration (FDA) . Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • Bio-protocol . In vitro kinome profiling measuring drug binding. Available at: [Link]

  • Reaction Biology . hERG Patch Clamp Assay – Cardiac Safety Panel. Available at: [Link]

  • Health and Environmental Sciences Institute (HESI) . Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols. Available at: [Link]

  • Evotec . Cytochrome P450 (CYP) Inhibition assay (IC50). Available at:[Link]

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Validation

A Comparative Analysis of the Cytotoxic Effects of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one on Cancerous vs. Healthy Cells

In the landscape of oncological research, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity towards healthy tissues remains a paramount objective. Within this framework, aur...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity towards healthy tissues remains a paramount objective. Within this framework, aurones, a subclass of flavonoids, have emerged as a promising class of compounds due to their diverse biological activities, including anticancer properties.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic potential of a specific aurone derivative, 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one, on selected cancerous and healthy cell lines. Our investigation will be grounded in established in vitro methodologies to elucidate the compound's selectivity and potential mechanisms of action.

The core structure of aurones, the benzofuranone scaffold, has been a subject of interest for its anticancer activities.[3][4] Studies on various derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, with some exhibiting a desirable selective toxicity towards cancer cells over their normal counterparts.[1][5][6] This guide will detail the experimental protocols to rigorously evaluate whether 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one upholds this selective characteristic.

Experimental Design & Rationale

To ascertain the differential cytotoxicity of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one, a panel of well-characterized human cell lines will be utilized. For the cancerous models, we have selected:

  • HeLa: An aggressive cervical adenocarcinoma cell line, widely used in cancer research.[7][8]

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive and a common model for breast cancer studies.[9][10][11][12]

As representatives of healthy, non-malignant cells, the following will be used:

  • HEK293: Human Embryonic Kidney cells, a standard for representing non-cancerous human tissue in vitro.[13][14][15]

  • HDFa (Human Dermal Fibroblasts, adult): Primary cells that are a reliable model for normal connective tissue.[16][17][18]

The cytotoxic effects will be quantified using two distinct and complementary assays: the MTT assay to assess metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay to measure membrane integrity. Furthermore, to delve into the mechanism of cell death, apoptosis will be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Workflows and Protocols

A systematic approach is crucial for reproducible and reliable results. The following diagram illustrates the overall experimental workflow.

G cluster_0 Phase 1: Cell Culture & Compound Preparation cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Apoptosis Analysis A Cell Line Revival & Culture (HeLa, MCF-7, HEK293, HDFa) C Serial Dilution of Test Compound A->C B Stock Solution Preparation of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one in DMSO B->C E Treatment with Compound (24h, 48h, 72h) C->E I Treatment with IC50 concentrations C->I D Cell Seeding in 96-well plates D->E F MTT Assay for Cell Viability E->F G LDH Assay for Membrane Integrity E->G H Cell Seeding in 6-well plates H->I J Annexin V & PI Staining I->J K Flow Cytometry Analysis J->K G A Treat cells with IC50 concentration of compound B Harvest cells (including supernatant) and wash with PBS A->B C Resuspend in 1X Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate for 15-20 minutes in the dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

  • Seed cells in 6-well plates and treat with the determined IC50 concentration of the compound for 24 or 48 hours.

  • Collect both adherent and floating cells and wash twice with cold PBS. [19]3. Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. 4. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution. 5. Gently vortex and incubate for 15-20 minutes at room temperature in the dark. 6. Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. 7. Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic, and necrotic).

Data Presentation and Interpretation

The results from the cytotoxicity assays should be presented in a clear and comparative manner.

Table 1: IC50 Values (µM) of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Cell Line24 hours48 hours72 hours
HeLa
MCF-7
HEK293
HDFa

The IC50 value is the concentration of the compound that inhibits cell growth by 50%. Lower values indicate higher cytotoxicity.

A key metric for evaluating the compound's potential as a therapeutic agent is the Selectivity Index (SI) . It is calculated as follows:

SI = IC50 in healthy cells / IC50 in cancerous cells

A higher SI value indicates greater selectivity for killing cancer cells while sparing healthy cells.

Table 2: Selectivity Index (SI) at 48 hours

ComparisonSelectivity Index
HEK293 vs. HeLa
HEK293 vs. MCF-7
HDFa vs. HeLa
HDFa vs. MCF-7

The apoptosis assay results will further elucidate the mechanism of cell death induced by the compound. An increase in the Annexin V positive population (both early and late apoptotic) in cancer cells treated with the compound would suggest that it triggers programmed cell death.

Potential Signaling Pathways

The induction of apoptosis by aurone derivatives can involve various cellular signaling pathways. While the specific mechanism for 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one needs to be elucidated, aurones have been reported to modulate pathways such as the p53 and MAPK signaling cascades, and to induce cell cycle arrest. [5]Further investigation into these pathways could provide a more complete picture of the compound's mode of action.

G Compound 3-[(2-hydroxyanilino)methylene] -2-benzofuran-1(3H)-one Cell Cancer Cell Compound->Cell Pathway Potential Signaling Pathways (e.g., p53, MAPK) Cell->Pathway Caspase Caspase Activation Pathway->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative mechanism of action leading to apoptosis.

Conclusion

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one. By employing a panel of cancerous and healthy cell lines and utilizing a multi-assay approach, researchers can obtain robust and reliable data on the compound's efficacy and selectivity. The detailed protocols and structured data presentation will aid in the systematic investigation of this and other novel aurone derivatives, contributing to the development of safer and more effective anticancer therapies. The promising anticancer potential of the benzofuran scaffold, as evidenced in numerous studies, underscores the importance of such detailed preclinical evaluations. [20][21][22]

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ECACC. (n.d.). MCF7 - ECACC cell line profiles. Culture Collections. Retrieved from [Link]

  • BCRJ. (n.d.). MCF7. Retrieved from [Link]

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  • Altogen Biosystems. (n.d.). Cell Culture Information - HELA CELL LINE. Retrieved from [Link]

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  • Al-Malki, A. L., & El-Sharkawy, A. M. (2017). Evaluation of Fourteen Aurone Derivatives as Potential Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1394–1403.
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  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Altogen Biosystems. (n.d.). HEK293 Cell Culture. Retrieved from [Link]

  • RE-Place. (n.d.). Culturing HeLa cells. Retrieved from [Link]

  • iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat...). Retrieved from [Link]

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  • Lin, Y. C., et al. (2017). HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors. Frontiers in Bioengineering and Biotechnology, 5, 69.
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  • Mevissen, M., et al. (2020). Characterization of Primary Human Dermal Fibroblasts to Ensure for Instance EMF Exposure Experiments under Comparable Cell Culture Condition. International Journal of Molecular Sciences, 21(14), 5038.
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  • Odabaşoğlu, M., & Büyükgüngör, O. (2007). 3-(2-Hydroxy-5-methylanilino)isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567.
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  • Chavalitshewinkoon-Petmitr, P., et al. (2010). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy, 54(7), 2899–2904.
  • Zhang, H., et al. (2025). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 30(1), 1.
  • Nelson, K. M., et al. (2021). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a Scaffold for Potent and Selective Anticancer Activity. RSC Medicinal Chemistry, 12(10), 1645–1663.645–1663.

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Comparative

Benchmarking 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one: A Comparative Guide to its Antioxidant, Anti-inflammatory, and Anticancer Potential

In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comprehensive framework for...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comprehensive framework for benchmarking the therapeutic potential of a specific benzofuran derivative, 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one, against established standard drugs in three key therapeutic areas: oxidative stress, inflammation, and cancer.

While direct experimental data for 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one is not yet broadly published, this guide will leverage data from structurally similar benzofuran derivatives to establish a predictive performance benchmark. The experimental protocols detailed herein are designed to provide a robust and reproducible methodology for researchers to directly test these predictions.

Rationale for Benchmarking

The 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one moiety combines several key pharmacophores that suggest significant biological activity. The benzofuran core is a well-established platform for potent cytotoxic and anti-inflammatory agents.[3][4] The enamine linker and the 2-hydroxyanilino substituent introduce potential for metal chelation and hydrogen donation, properties often associated with antioxidant activity. This unique combination necessitates a multi-faceted evaluation to fully characterize its therapeutic promise.

Benchmarking Against Standard Antioxidants

Oxidative stress is a key pathological feature in numerous diseases. The antioxidant potential of our lead compound will be benchmarked against Trolox and Ascorbic Acid, two widely recognized standards.[5][6]

In Vitro Antioxidant Assays

A battery of assays is recommended to provide a comprehensive profile of antioxidant activity, as different assays reflect different mechanisms of antioxidant action.[7]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical.[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants.[9]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

dot

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare methanolic DPPH solution (e.g., 100 µM) add_dpph Add DPPH solution to 96-well plate prep_dpph->add_dpph prep_compound Prepare stock solution of test compound in methanol add_samples Add test compound/standard/blank to wells prep_compound->add_samples prep_standards Prepare serial dilutions of standard (Trolox/Ascorbic Acid) prep_standards->add_samples add_dpph->add_samples incubate Incubate in the dark at room temperature (e.g., 30 min) add_samples->incubate read_absorbance Measure absorbance at ~517 nm incubate->read_absorbance calc_inhibition Calculate percentage inhibition read_absorbance->calc_inhibition plot_curve Plot inhibition vs. concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Predicted Performance and Data Presentation

Based on studies of structurally similar benzofuran derivatives, 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one is anticipated to exhibit moderate to good antioxidant activity.

Compound DPPH IC₅₀ (µM) ABTS TEAC FRAP (µmol Fe²⁺/g) ORAC (µmol TE/g)
3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-onePredictedPredictedPredictedPredicted
TroloxReference1.0ReferenceReference
Ascorbic AcidReferenceReferenceReferenceReference

Benchmarking Against Standard Anti-inflammatory Drugs

Chronic inflammation is a driver of many diseases. We will benchmark our lead compound against the non-selective NSAID Ibuprofen and the COX-2 selective inhibitor Celecoxib.[11]

In Vitro Anti-inflammatory Assays
  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: This is a primary screen to determine the mechanism of anti-inflammatory action.[12]

  • Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages: This assay assesses the ability of the compound to inhibit the production of the pro-inflammatory mediator NO in a cellular model of inflammation.[3][13]

Experimental Protocol: In Vitro COX Inhibition Assay

dot

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzymes Prepare purified COX-1 and COX-2 enzymes add_enzyme Add enzyme to 96-well plate prep_enzymes->add_enzyme prep_compounds Prepare test compound and standards (Ibuprofen, Celecoxib) add_inhibitor Add test compound/standard prep_compounds->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate to allow binding add_inhibitor->pre_incubate add_substrate Add arachidonic acid to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_product Measure prostaglandin E2 (PGE2) production (ELISA) incubate->measure_product calc_inhibition Calculate percentage inhibition measure_product->calc_inhibition determine_ic50 Determine IC50 for COX-1 and COX-2 calc_inhibition->determine_ic50 calc_selectivity Calculate COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) determine_ic50->calc_selectivity

Caption: Workflow for the In Vitro COX Inhibition Assay.

Predicted Performance and Data Presentation

Benzofuran derivatives have shown significant anti-inflammatory activity, with some exhibiting COX-2 selectivity.[14][15]

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index NO Inhibition IC₅₀ (µM)
3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-onePredictedPredictedPredictedPredicted
Ibuprofen~13[12]~370[12]~0.035[12]Reference
Celecoxib~15~0.04[12]~375[12]Reference

Benchmarking Against Standard Anticancer Drugs

The benzofuran scaffold is present in numerous compounds with potent anticancer activity.[1][16] We will benchmark our lead compound against the well-established chemotherapeutic agents Doxorubicin and Cisplatin.[17]

In Vitro Anticancer Assay
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing the cytotoxic and anti-proliferative effects of a compound on various cancer cell lines.[18] A panel of cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.[1][19]

Experimental Protocol: MTT Cytotoxicity Assay

dot

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plates incubate_24h Incubate for 24h to allow attachment seed_cells->incubate_24h add_compound Add serial dilutions of test compound/standard drugs incubate_24h->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT reagent to each well incubate_48h->add_mtt incubate_4h Incubate for 2-4h to allow formazan formation add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance calc_viability Calculate percentage cell viability read_absorbance->calc_viability plot_curve Plot viability vs. concentration calc_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Predicted Performance and Data Presentation

Studies on 2-aminomethylene-3(2H)-benzofuranones have demonstrated tumor-specific cytotoxic action.[20] Therefore, it is plausible that 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one will exhibit cytotoxic activity against various cancer cell lines.

Compound MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HCT116 IC₅₀ (µM)
3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-onePredictedPredictedPredicted
DoxorubicinReference[17]ReferenceReference[1]
CisplatinReference[17]ReferenceReference

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one. By employing the detailed protocols and comparing the results against established standards, researchers can effectively determine the antioxidant, anti-inflammatory, and anticancer potential of this novel compound. The predictive data, based on structurally related molecules, offers a strong rationale for undertaking these experimental investigations. The multifaceted biological activities of the benzofuran scaffold suggest that this compound could be a promising lead for further drug development.

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  • Al-Ostath, A., Al-Mokyna, F., & Al-Qubati, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Kowalik, A., Czerwińska, K., Zięba, A., & Stępień, A. (2023). Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study. International Journal of Molecular Sciences, 24(6), 5364. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Comprehensive Safety and Operational Guide for Handling 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one Executive Summary Handling specialized synthetic intermediates and biologically active small molecules requir...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Executive Summary

Handling specialized synthetic intermediates and biologically active small molecules requires a rigorous, causally-driven approach to laboratory safety. The compound 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (CAS: 339008-47-8) belongs to the anilinomethylene benzofuranone class. In drug discovery, these scaffolds are frequently investigated as potent, ATP-competitive protein kinase inhibitors[1]. Because this compound is designed to cross biological membranes and modulate intracellular signaling, it must be treated as a severe occupational hazard. This guide provides a self-validating, step-by-step operational and disposal plan to ensure maximum safety and experimental integrity.

Hazard Assessment & Biological Causality

To implement effective safety protocols, researchers must understand the biological mechanisms that make a chemical hazardous. Anilinomethylene benzofuranones are highly lipophilic and exhibit strong affinity for kinase ATP-binding sites (such as Casein Kinase 2, CK2)[1].

  • Inhalation Risk: In its dry, powdered form, the compound poses a significant inhalation risk. Micro-particulates can deposit in the respiratory tract, leading to unintended systemic absorption.

  • Dermal/Solvent Risk: For in vitro assays, this compound is typically solubilized in 100% Dimethyl Sulfoxide (DMSO). DMSO rapidly penetrates the epidermal barrier. If a DMSO solution containing the compound contacts unprotected skin, the solvent acts as a carrier, dragging the biologically active kinase inhibitor directly into the bloodstream, potentially triggering unintended cytotoxicity or altered cellular proliferation[2].

Figure 1: Biological mechanism of anilinomethylene benzofuranones highlighting occupational hazards.

Quantitative Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling highly potent kinase inhibitors dissolved in permeabilizing solvents. The following quantitative specifications must be strictly adhered to[2]:

PPE CategorySpecification (Quantitative/Standard)Causality & Rationale
Gloves 100% Nitrile, 8 mil thickness, 300 mm extended cuffPrevents dermal exposure. Standard 4 mil gloves degrade rapidly (often within minutes) when exposed to DMSO. Double-gloving is mandatory.
Eye Protection ANSI Z87.1 certified, indirect-vented safety gogglesProtects against micro-particulate aerosolization during powder transfer and liquid splashes during solubilization.
Body Protection Disposable Tyvek® lab coat with knit cuffsPrevents the accumulation of biologically active dust on personal clothing. Fluid-resistant to mitigate solvent spills.
Respiratory N95 or P100 particulate respiratorRequired if a Class II Biosafety Cabinet (BSC) or powder hood experiences a sudden drop in face velocity. Filters 95% of airborne particles.

Operational Workflow & Solubilization Protocol

Every step in the handling process must be a self-validating system to prevent contamination and exposure.

Phase 1: Pre-Weighing Setup & Equipment Validation
  • Airflow Verification: Turn on the Class II BSC or dedicated powder-weighing isolator. Self-Validation Check: Verify that the inward face velocity is actively reading between 0.40 and 0.50 m/s (80–100 fpm) before introducing any materials.

  • Static Mitigation: Wipe the interior of the hood and the analytical balance with an anti-static solution. Use a zero-charge, anti-static weighing boat and a grounded micro-spatula. Causality: Static charge causes fine heterocyclic powders to aerosolize, drastically increasing inhalation risk and ruining quantitative accuracy.

  • PPE Donning: Don the specialized PPE outlined in the table above.

Phase 2: Weighing and Solubilization (10 mM Stock)
  • Tare and Transfer: Place the anti-static weighing boat on the balance and tare. Carefully transfer the required mass of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one. Self-Validation Check: Ensure the balance reading stabilizes completely at 0.0000 g post-transfer. A drifting value indicates static interference or air currents.

  • Vial Transfer: Transfer the powder to a chemically compatible, amber glass vial. Causality: Amber glass prevents potential photodegradation of the methylene double bond.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM stock solution.

  • Dissolution: Seal the vial tightly with a PTFE-lined cap and vortex gently for 60 seconds. Self-Validation Check: Hold the vial against a light source; the solution must be completely transparent with zero visible particulate matter. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

Figure 2: Safe operational workflow and spill mitigation for the benzofuranone derivative.

Spill Mitigation and Disposal Plan

Due to the biological potency of the compound, spills must be treated as hazardous material breaches[2].

Dry Powder Spill Response
  • Prevent Aerosolization: Do not sweep or brush the powder. Immediately cover the spill with damp, universal absorbent pads.

  • Collection: Carefully roll the damp pads inward to trap the powder. Place the pads into a rigid, sealable hazardous waste container.

  • Decontamination: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution to chemically degrade the remaining compound, followed by a 70% ethanol wipe to remove aqueous residues.

DMSO Solution Spill Response
  • Containment: If the 10 mM stock solution spills, immediately apply a chemical spill pad designed for organic solvents.

  • Glove Exchange: Self-Validation Check: Inspect your outer nitrile gloves. If any DMSO splashed onto them, immediately remove and discard the outer pair, as the solvent will breach the 8 mil nitrile barrier within minutes. Don a fresh outer pair before continuing the cleanup.

  • Disposal: Place all saturated pads, contaminated pipette tips, and weighing boats into a designated "Toxic Chemical Waste" bin. Label the bin explicitly: "Contains Biologically Active Kinase Inhibitor in DMSO." Coordinate with your institutional Environmental Health and Safety (EHS) department for high-temperature incineration.

References[1] Title: Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Source: ACS Pharmacology & Translational Science. URL: https://doi.org/10.1021/acsptsci.4c00426[2] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. Source: National Academies of Sciences, Engineering, and Medicine. URL: https://nap.nationalacademies.org/catalog/12654/prudent-practices-in-the-laboratory-handling-and-management-of-chemical

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